Sorafenib N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZCCVUZDIZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431376 | |
| Record name | Sorafenib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583840-03-3 | |
| Record name | Sorafenib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-673472 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Potency of Sorafenib N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of several cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2][3][4][5][6] Its mechanism of action involves the inhibition of various kinases implicated in tumor cell proliferation and angiogenesis, primarily targeting the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] Upon administration, Sorafenib is metabolized in the liver, with Sorafenib N-oxide (M2) being its main circulating metabolite.[7][8] Notably, this compound exhibits an in vitro potency comparable to its parent compound, making it a significant contributor to the overall therapeutic effect of Sorafenib.[1] This technical guide provides an in-depth overview of the in vitro potency of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Quantitative In Vitro Potency of this compound
The following tables summarize the available quantitative data on the in vitro potency of this compound against various molecular targets and cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Potency Metric | Value | Reference |
| FLT3-ITD | Kd | 70 nM | [9][10] |
| CYP3A4 | Ki | 15 µM | [10][11][12] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Potency Metric | Value | Reference |
| MV4-11 (FLT3-ITD positive) | Acute Myeloid Leukemia (AML) | IC50 | 25.8 nM | [9][10] |
| Various AML cell lines (wild-type FLT3) | Acute Myeloid Leukemia (AML) | IC50 | 3.9 - 13.3 µM | [9][10] |
Note: Comprehensive quantitative data for a broader range of kinases and cancer cell lines for this compound is limited in publicly available literature. The provided data is based on the available research.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it inhibits and the experimental workflows used to determine its potency.
Signaling Pathways Inhibited by Sorafenib and its Metabolites
Sorafenib and its active N-oxide metabolite exert their anti-cancer effects by targeting key signaling cascades involved in cell growth and angiogenesis.
Caption: RAF/MEK/ERK and Receptor Tyrosine Kinase Signaling Pathway Inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Determining the direct inhibitory effect of this compound on specific kinases is a fundamental step in characterizing its potency. The following diagram illustrates a general workflow for an in vitro kinase assay.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Workflow: Cell Viability (MTT) Assay
The anti-proliferative effect of this compound on cancer cells is commonly assessed using cell viability assays such as the MTT assay.
Caption: Workflow of a Typical MTT Cell Viability Assay.
Experimental Protocols
In Vitro Kinase Inhibition Assays
Several methods can be employed to determine the in vitro kinase inhibitory activity of a compound. Below are generalized protocols for three common assay types.
1. Radioactive Kinase Assay (Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, combine the purified kinase, its substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC50 value.
-
2. LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a non-radioactive method for measuring kinase activity.
-
Materials:
-
Purified kinase (often tagged, e.g., GST-tagged)
-
Fluorescein-labeled substrate
-
ATP
-
LanthaScreen™ Tb-anti-tag antibody (e.g., Tb-anti-GST)
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
Stop solution containing EDTA
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a suitable microplate, add the kinase, fluorescein-labeled substrate, and diluted this compound.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing EDTA and the Tb-labeled antibody.
-
Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).
-
The ratio of the emission signals is proportional to the amount of phosphorylated substrate. Calculate the IC50 value based on the inhibition of this ratio.
-
3. HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) is another TR-FRET-based technology for measuring kinase activity.
-
Materials:
-
Purified kinase
-
Biotinylated substrate
-
ATP
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (acceptor fluorophore)
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
Detection buffer containing EDTA
-
HTRF-compatible plate reader
-
-
Procedure:
-
Perform the kinase reaction by incubating the kinase, biotinylated substrate, ATP, and serial dilutions of this compound in a microplate.
-
Stop the reaction by adding the detection buffer containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.
-
Incubate to allow for the formation of the detection complex.
-
Read the HTRF signal on a compatible plate reader (excitation at ~320-340 nm, emission at ~620 nm for europium and ~665 nm for XL665).
-
The HTRF ratio is proportional to the amount of phosphorylated substrate. Use this ratio to calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add a specific volume of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the IC50 value.
-
Conclusion
This compound, the primary circulating metabolite of Sorafenib, demonstrates significant in vitro potency, comparable to its parent drug. Its inhibitory activity against key kinases in the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways underscores its contribution to the therapeutic efficacy of Sorafenib. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization of Sorafenib and its metabolites, as well as for the development of novel kinase inhibitors. Further research to expand the quantitative in vitro potency profile of this compound across a broader range of kinases and cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal cell carcinoma and the use of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy and safety of sorafenib in advanced renal cell carcinoma patients: Results from a long-term study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 12. medchemexpress.com [medchemexpress.com]
The Cytochrome P450 3A4-Mediated Formation of Sorafenib N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorafenib, a multi-kinase inhibitor pivotal in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, undergoes extensive hepatic metabolism. A primary metabolic pathway is the N-oxidation of sorafenib to its active metabolite, sorafenib N-oxide, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides an in-depth overview of this critical metabolic process, consolidating quantitative kinetic data, detailing experimental protocols for its investigation, and visualizing the metabolic pathway and experimental workflows. Understanding the nuances of CYP3A4-mediated this compound formation is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.
Introduction
Sorafenib is an oral anti-cancer agent that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis.[1] Its efficacy and safety are influenced by its pharmacokinetic profile, which is largely dictated by hepatic metabolism. Sorafenib is metabolized in the liver through two main pathways: phase I oxidation mediated by CYP3A4 and phase II glucuronidation mediated by UGT1A9.[1][2] The major product of the CYP3A4-mediated oxidation is this compound, which is the main circulating metabolite in human plasma and exhibits pharmacological potency similar to the parent drug.[1][3] Given that CYP3A4 activity can vary significantly among individuals due to genetic polymorphisms, disease states, and co-administered drugs, a thorough understanding of its role in sorafenib metabolism is paramount for clinical pharmacology and drug development.[3]
The Metabolic Pathway: Sorafenib to this compound
The formation of this compound is a direct oxidative reaction catalyzed by CYP3A4. This enzyme introduces an oxygen atom to the pyridine nitrogen of the sorafenib molecule.
Quantitative Analysis of this compound Formation
The kinetics of this compound formation by CYP3A4 have been characterized in human liver microsomes. These studies provide valuable parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for the substrate and its maximum metabolic capacity, respectively.
| Microsome Type | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Commercial Human Liver Microsomes (CHLMs) | 19.41 ± 1.87 | 184.61 ± 2.14 | 9.52 | [2][4] |
| Adjacent Normal Human Liver Microsomes (NHLMs) | 13.24 ± 2.11 | - | - | [2][4] |
| Tumor Human Liver Microsomes (THLMs) | 13.20 ± 4.30 | 7.25 ± 0.19 | 0.55 | [2][4] |
Table 1: Kinetic parameters for the formation of this compound (M2) from sorafenib mediated by CYP3A4 in different human liver microsome preparations. Data from a study on hepatocellular carcinoma patients shows significantly reduced metabolic activity in tumor tissues.[2][4]
Experimental Protocols for In Vitro Metabolism Studies
Investigating the CYP3A4-mediated metabolism of sorafenib in vitro is a cornerstone of preclinical drug development. The following is a synthesized protocol based on established methodologies for determining the kinetics of this compound formation using human liver microsomes.[4]
Materials and Reagents
-
Sorafenib
-
This compound (for use as a standard)
-
Human Liver Microsomes (pooled)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Internal Standard (e.g., deuterated sorafenib)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Incubation Procedure
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add sorafenib (at various concentrations to determine kinetics) to the pre-incubated mixtures to initiate the metabolic reaction. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 60-90 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins. Transfer the supernatant, which contains the analyte of interest (this compound) and the remaining parent drug, to a new tube for analysis.
Analytical Method: HPLC-MS/MS
-
Chromatographic Separation: Inject an aliquot of the supernatant onto an HPLC system equipped with a suitable analytical column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) to separate sorafenib, this compound, and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the quantitative detection of each analyte.
-
Quantification: Generate a standard curve using known concentrations of this compound. The concentration of the metabolite in the experimental samples is determined by comparing its peak area ratio to the internal standard against the standard curve.
Further Metabolism and Clinical Implications
This compound is not an end-stage metabolite and can undergo further biotransformation. Interestingly, some studies have shown that this compound can also be reduced back to sorafenib by other CYP enzymes, such as CYP2B6 and CYP1A1.[5][6] Furthermore, this compound itself has been identified as an inhibitor of CYP3A4, suggesting a potential for auto-inhibition of its own formation and the metabolism of other co-administered CYP3A4 substrates.[7][8]
The central role of CYP3A4 in the metabolism of sorafenib has significant clinical implications. Co-administration of strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can increase the metabolism of sorafenib, potentially leading to decreased plasma concentrations and reduced efficacy.[1] Conversely, while strong CYP3A4 inhibitors (e.g., ketoconazole) might be expected to increase sorafenib exposure, clinical studies have not shown a significant effect on the pharmacokinetics of a single sorafenib dose.[1] This may be due to the involvement of other metabolic pathways and transport mechanisms.
Conclusion
The formation of this compound from sorafenib is a critical metabolic step mediated primarily by CYP3A4. This biotransformation is not only a key determinant of the pharmacokinetic profile of sorafenib but also contributes to its overall pharmacological activity. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this metabolic pathway. A comprehensive understanding of the factors influencing the CYP3A4-mediated metabolism of sorafenib is essential for optimizing its clinical use, managing drug-drug interactions, and developing safer and more effective therapeutic regimens for cancer patients.
References
- 1. ClinPGx [clinpgx.org]
- 2. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 3. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
Investigating the Kinase Inhibitory Profile of Sorafenib N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorafenib, an oral multi-kinase inhibitor, is a staple in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] It undergoes hepatic metabolism primarily by cytochrome P450 3A4 (CYP3A4) to form its main circulating active metabolite, Sorafenib N-oxide.[1][3] This metabolite, which accounts for approximately 9-17% of circulating analytes, exhibits an in vitro potency comparable to its parent compound, making its distinct inhibitory profile a critical area of investigation for understanding the overall therapeutic and toxicological effects of Sorafenib treatment.[1][4] This technical guide provides a consolidated overview of the kinase inhibitory profile of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Comparative Kinase Inhibition Profile
This compound retains significant kinase inhibitory activity, with a profile that is visually similar to Sorafenib but with key differences in potency and selectivity.[5] While its activity has been evaluated across a broad panel of kinases, the most detailed quantitative data focuses on FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[5]
In Vitro Kinase Binding and Inhibition
Studies demonstrate that this compound is slightly more potent than Sorafenib against FLT3 with an internal tandem duplication (FLT3-ITD), a common mutation in AML.[5] However, broader kinase screening has suggested that the N-oxide metabolite may be less selective than the parent drug.[5] A comparative summary of inhibitory constants is presented below.
Table 1: Comparative Kinase Inhibition Profile of this compound and Sorafenib
| Target Kinase | Parameter | This compound | Sorafenib | Reference(s) |
|---|
| FLT3-ITD | Kd | 70 nM | 94 nM |[5] |
Kd (Dissociation Constant): A measure of binding affinity; lower values indicate tighter binding.
Cellular Activity
The in vitro potency of this compound has been confirmed in cell-based assays. It demonstrates potent inhibition of proliferation in AML cell lines that express the FLT3-ITD mutation. Its selectivity is highlighted by the significantly higher concentrations required to inhibit cell lines expressing wild-type FLT3.
Table 2: Cellular Proliferation Inhibition (IC50) of this compound
| Cell Line | Target Context | IC50 | Reference(s) |
|---|---|---|---|
| MV4-11 (AML) | Expressing FLT3-ITD | 25.8 nM | N/A |
| AML cell lines | Wild-Type FLT3 | 3.9 - 13.3 µM | N/A |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Cytochrome P450 Inhibition
Beyond its kinase targets, this compound also acts as an inhibitor of the metabolic enzyme CYP3A4, the very enzyme responsible for its formation.[6] Notably, the N-oxide metabolite is a more potent inhibitor of CYP3A4 than Sorafenib itself, a finding that has implications for potential drug-drug interactions during therapy.[6]
Table 3: Comparative CYP3A4 Inhibition
| Compound | Parameter | Value | Reference(s) |
|---|---|---|---|
| This compound | Ki | 15 µM | [6] |
| Sorafenib | Ki | 33 ± 14 µM | N/A |
Ki (Inhibition Constant): Indicates the potency of an inhibitor; lower values signify greater potency.
Key Signaling Pathways
Sorafenib and its N-oxide metabolite exert their anti-tumor effects by targeting multiple key signaling pathways involved in cell proliferation and angiogenesis.[2][7] The primary pathways include the RAF/MEK/ERK signaling cascade and receptor tyrosine kinases (RTKs) like VEGFR and FLT3.
Experimental Protocols
The characterization of this compound's inhibitory profile relies on a suite of standardized in vitro assays. Detailed below are the methodologies for the key experiments cited.
Metabolism of Sorafenib
The conversion of Sorafenib to its N-oxide metabolite is a critical first step. This process is primarily mediated by the CYP3A4 enzyme in the liver.[3][8]
Kinase Binding and Activity Assays
Multiple formats are used to determine kinase inhibition, with competition binding assays and radiometric activity assays being the gold standard.[9]
3.2.1 Active-Site Competitive Binding Assay This assay quantifies the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a kinase.[5][10]
-
Immobilization: A known kinase ligand (bait) is immobilized on a solid support (e.g., beads).
-
Competition: The target kinase, the test compound (e.g., this compound), and the immobilized bait are incubated together.
-
Separation: The solid support is washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the support is quantified. A lower amount of bound kinase compared to a control (no test compound) indicates that the test compound successfully competed for the binding site. Quantification can be achieved via methods like quantitative real-time PCR (qPCR) if the kinase is phage-tagged or via fluorescence resonance energy transfer (FRET) if using labeled components.[5][11]
3.2.2 Workflow for Kinase Inhibition Profiling
References
- 1. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
- 8. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Sorafenib N-Oxide: A Technical Guide on its Emergence as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorafenib, an oral multi-kinase inhibitor, is a staple in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its therapeutic efficacy is not solely attributed to the parent compound; its primary active metabolite, Sorafenib N-oxide, demonstrates comparable in vitro potency and circulates at significant concentrations, contributing to the overall pharmacological profile.[2][3][4] This technical guide provides an in-depth analysis of this compound, consolidating its metabolic generation, mechanism of action, and key experimental data. It aims to serve as a comprehensive resource for researchers exploring its therapeutic potential, either as a contributor to Sorafenib's activity or as a standalone agent.
Introduction
Sorafenib functions by inhibiting a range of kinases involved in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[5][6] Following oral administration, Sorafenib is primarily metabolized in the liver. One of the principal metabolic pathways is oxidation, mediated by the cytochrome P450 enzyme CYP3A4, which leads to the formation of this compound.[2][4] This metabolite is not an inactive byproduct; it is pharmacologically active and constitutes a significant fraction—approximately 9-16%—of the total circulating analytes at steady state.[4][6] Given its sustained presence and potency comparable to the parent drug, a thorough understanding of this compound is critical for optimizing Sorafenib therapy and exploring new therapeutic avenues.[1]
Metabolism and Pharmacokinetics
The generation of this compound from its parent compound is a critical step in its biotransformation. This process is primarily localized in the liver and catalyzed by CYP3A4.[3][7] The N-oxide metabolite can be further metabolized or potentially contribute to drug-drug interactions, as it has been shown to be an inhibitor of CYP3A4 itself.[8][9]
Metabolic Pathway of Sorafenib
The metabolic conversion of Sorafenib is a key determinant of its pharmacokinetic profile. The pathway illustrates the central role of CYP3A4 in producing the active N-oxide metabolite and the subsequent glucuronidation steps.
Caption: Metabolic pathway of Sorafenib to its major metabolites.
Mechanism of Action and In Vitro Activity
This compound shares a similar mechanism of action with Sorafenib, inhibiting key kinases in oncogenic signaling pathways. Its activity has been quantified against specific molecular targets and cancer cell lines, particularly those with mutations that confer sensitivity to this class of inhibitors.
Kinase Inhibition
Like its parent compound, this compound targets multiple kinases. A significant focus of research has been its potent activity against FMS-like tyrosine kinase 3 (FLT3), especially in the context of Acute Myeloid Leukemia (AML) where FLT3 internal tandem duplication (FLT3-ITD) mutations are common.[9][10] A competitive binding assay screening this compound against a panel of 442 kinases confirmed its multi-kinase inhibitory profile.[10]
Signaling Pathway Inhibition
Sorafenib and its N-oxide metabolite exert their anti-tumor effects by blocking critical signaling cascades, primarily the RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the VEGFR/PDGFR pathways, which are central to angiogenesis.
Caption: Inhibition of RAF/MEK/ERK and angiogenesis pathways.
Cellular Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It demonstrates marked selectivity for AML cells harboring the FLT3-ITD mutation over those with wild-type FLT3, highlighting its potential for targeted cancer therapy.[9][11]
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: Kinase Binding and Inhibition Constants
| Parameter | Target Kinase/Enzyme | Value | Reference(s) |
|---|---|---|---|
| Kd | FLT3-ITD | 70 nM | [9][11] |
| Ki | CYP3A4 | 15 µM |[8][9][12] |
Table 2: Cellular Potency (IC50 Values)
| Cell Line | Key Feature | Value | Reference(s) |
|---|---|---|---|
| MV4-11 | AML, FLT3-ITD positive | 25.8 nM | [9][11] |
| Various AML | Wild-type FLT3 | 3.9 - 13.3 µM |[9][11] |
Key Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section details the methodologies for key experiments used to characterize this compound.
Quantification in Human Plasma via LC-MS/MS
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[4]
Protocol:
-
Sample Preparation: 50 µL of human plasma is subjected to a protein precipitation extraction.
-
Chromatography: Analytes are separated on a C18 analytical column using an isocratic flow.
-
Mass Spectrometry: Detection is performed using electrospray ionization in positive ion mode (ESI+).
Caption: Workflow for LC-MS/MS quantification of this compound.
In Vitro Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[13]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MV4-11) are seeded in 96-well plates and incubated.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).[10]
-
MTT Addition: MTT reagent is added to each well, and plates are incubated to allow formazan crystal formation by viable cells.
-
Solubilization: Formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 550 nm) to determine the percentage of viable cells relative to an untreated control.[13]
Caption: Workflow for the MTT cytotoxicity assay.
CYP3A4 Inhibition Assay
This assay determines the inhibitory potential of a compound on the activity of the CYP3A4 enzyme, often using a known substrate like midazolam.[12]
Protocol:
-
Incubation: Human liver microsomes are incubated with the CYP3A4 substrate (midazolam) and varying concentrations of the inhibitor (this compound).
-
Reaction: The reaction is initiated by adding an NADPH-generating system and incubated at 37°C.
-
Quenching: The reaction is stopped after a defined time.
-
Analysis: The formation of the midazolam metabolite (1'-hydroxymidazolam) is quantified, typically by LC-MS/MS.
-
Data Analysis: Enzyme kinetic parameters, such as the inhibition constant (Ki), are determined by nonlinear regression analysis of the reaction rates at different substrate and inhibitor concentrations.[12]
Conclusion and Future Directions
This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic and toxicological profile of Sorafenib. Its potent, selective activity against targets like FLT3-ITD suggests it could be a valuable therapeutic agent in its own right, particularly in AML.[9][11] Furthermore, its role as a CYP3A4 inhibitor highlights the potential for drug-drug interactions that must be considered in clinical settings.[12]
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data are promising, comprehensive in vivo studies are needed to establish the efficacy and safety profile of this compound as a standalone agent.
-
Pharmacokinetic Variability: Further investigation into the factors influencing the conversion of Sorafenib to this compound could help explain the inter-individual variability in patient response and toxicity.[4]
-
Targeted Delivery: Developing strategies to selectively deliver this compound to tumor tissues could enhance its therapeutic index and minimize off-target effects.
By continuing to elucidate the distinct pharmacological properties of this compound, the scientific community can better leverage its potential to improve outcomes for cancer patients.
References
- 1. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS 583840-03-3 | TargetMol | Biomol.com [biomol.com]
- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Determining the Potency of Sorafenib's Active Metabolite: A Cell-Based Assay to Establish the IC50 of Sorafenib N-Oxide
Introduction
Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its therapeutic efficacy is attributed to its ability to inhibit key signaling pathways involved in tumor cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway, as well as VEGFR and PDGFR signaling.[1] Following administration, Sorafenib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites. The main circulating metabolite is Sorafenib N-Oxide, which is not only present in significant amounts but also exhibits pharmacological activity comparable to the parent drug.[2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based viability assay, a crucial step in understanding its anticancer potential and mechanism of action.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncology research, pharmacology, and preclinical drug evaluation.
Signaling Pathway Targeted by Sorafenib and its Active Metabolites
Sorafenib and its active metabolite, this compound, exert their anticancer effects by targeting multiple protein kinases. This dual-action mechanism involves the inhibition of both tumor cell proliferation and angiogenesis. The primary signaling cascade inhibited is the RAF/MEK/ERK pathway, which is crucial for cell growth and survival. Additionally, they target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are pivotal for the formation of new blood vessels that supply tumors.[1]
Caption: Sorafenib and this compound signaling pathway inhibition.
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[4]
Materials
-
Cancer cell lines (e.g., HepG2, Huh7 for hepatocellular carcinoma; MV4-11 for acute myeloid leukemia)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (analytical grade)
-
Sorafenib (as a control)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for IC50 determination using the MTT assay.
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (and Sorafenib as a control) in DMSO. A typical stock concentration is 10 mM.
-
Perform serial dilutions of the stock solution in a serum-free medium to obtain a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM) to determine the approximate IC50.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4][5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%. GraphPad Prism or similar software is recommended for this analysis.
-
Data Presentation
The IC50 values of Sorafenib and this compound should be summarized in a table for clear comparison across different cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51[6] |
| Sorafenib | Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11[6] |
| Sorafenib | PC-3 | Pancreatic Cancer | 1.92 ± 0.14 |
| Sorafenib | MCF-7 | Breast Cancer | 22.0 |
| This compound | MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | 0.0258[4] |
| This compound | AML cell lines (wild-type FLT3) | Acute Myeloid Leukemia | 3.9 - 13.3[4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the IC50 of this compound in cancer cell lines using the MTT assay. The provided workflow, signaling pathway diagram, and data presentation table offer a robust framework for researchers to assess the cytotoxic potential of this active metabolite. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of this compound and contributes to a deeper understanding of the overall therapeutic effect of Sorafenib. The finding that this compound has comparable in vitro potency to Sorafenib underscores the importance of considering the activity of metabolites in drug development and pharmacology.[2][3]
References
Application Notes and Protocols for the Quantification of Sorafenib N-Oxide in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib, a multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leads to the formation of several metabolites, with Sorafenib N-Oxide being the main circulating active metabolite.[1][2] Understanding the tissue distribution of Sorafenib and its N-Oxide metabolite is paramount for elucidating its pharmacokinetic and pharmacodynamic properties, which can significantly influence therapeutic efficacy and toxicity.
These application notes provide a comprehensive overview and detailed protocols for the measurement of this compound levels in tissue samples. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While many validated methods focus on plasma samples, this guide provides a framework for adapting these techniques for tissue analysis, emphasizing the critical need for method validation in each specific tissue matrix.
Signaling Pathway of Sorafenib
Sorafenib exerts its anti-tumor effects by targeting multiple kinases involved in tumor cell proliferation and angiogenesis.[1][3] It inhibits the Raf/MEK/ERK signaling pathway and targets receptor tyrosine kinases such as VEGFR and PDGFR.[1][3] The active metabolite, this compound, is also known to inhibit these pathways.[1]
Caption: Sorafenib and its N-Oxide metabolite inhibit key signaling pathways involved in tumor growth.
Experimental Workflow for Tissue Sample Analysis
The quantification of this compound in tissue samples involves several key steps, from sample collection to data analysis. The following diagram outlines a typical experimental workflow.
Caption: General workflow for the analysis of this compound in tissue samples.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of Sorafenib and this compound in human plasma. It is crucial to note that these values are for plasma and that a full method validation is required for each specific tissue matrix to determine the accurate Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Recovery (%) |
| Sorafenib | 50 - 10,000 | 50 | < 5.3 | < 6.9 | 80.5 - 95.3 |
| This compound | 10 - 2,500 | 10 | < 5.3 | < 6.9 | 80.5 - 95.3 |
| Data adapted from a validated method in human plasma.[2][4] Method validation in the specific tissue matrix is essential. |
Experimental Protocols
Tissue Sample Homogenization
Objective: To disrupt the tissue structure and release the intracellular contents, including this compound, into a solution.
Materials:
-
Frozen tissue samples (stored at -80°C)
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Bead beater homogenizer with appropriate beads (e.g., ceramic or stainless steel)
-
Pre-chilled homogenization tubes
Protocol:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Place the weighed tissue into a pre-chilled homogenization tube containing homogenization buffer. A common ratio is 1:3 to 1:6 (w/v) of tissue to buffer.[5]
-
Add homogenization beads to the tube.
-
Homogenize the tissue using a bead beater. The duration and speed of homogenization should be optimized for each tissue type to ensure complete disruption without excessive heat generation.[6]
-
Keep samples on ice throughout the homogenization process to minimize degradation of the analyte.
-
The resulting tissue homogenate can be used for the subsequent extraction step.
Analyte Extraction from Tissue Homogenate (Protein Precipitation)
Objective: To extract this compound from the tissue homogenate and remove proteins that can interfere with the analytical measurement.
Materials:
-
Tissue homogenate
-
Acetonitrile (ACN), chilled
-
Internal Standard (IS) solution (e.g., deuterated Sorafenib)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 3-4 volumes of chilled acetonitrile (e.g., 300-400 µL) to the homogenate to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted analytes, and transfer it to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in the mobile phase.
LC-MS/MS Analysis
Objective: To separate and quantify this compound using liquid chromatography and tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water[8][9]
-
Mobile Phase B: Acetonitrile or Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid[8][9]
-
Flow Rate: 0.3 mL/min
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision energy and other MS parameters should be optimized for the specific instrument.
Method Validation for Tissue Samples
It is imperative to perform a full bioanalytical method validation for each specific tissue type being analyzed, in accordance with regulatory guidelines (e.g., FDA, EMA).[8][10][11] Key validation parameters include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other endogenous components in the tissue matrix.
-
Matrix Effect: Assessing the impact of the tissue matrix on the ionization of the analyte.
-
Calibration Curve: Establishing the relationship between analyte concentration and instrument response.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the reproducibility of the measurements.
-
Recovery: The efficiency of the extraction process.
-
Stability: Assessing the stability of the analyte in the tissue homogenate under various storage and processing conditions.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the quantitative analysis of this compound in tissue samples. By adapting established LC-MS/MS or HPLC-UV methods and performing a thorough validation for each tissue matrix, researchers can obtain reliable and accurate data to advance the understanding of Sorafenib's pharmacology and contribute to the development of improved cancer therapies.
References
- 1. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. Sorafenib in Mice – A Pharmacokinetic Study | Chemical Engineering Transactions [cetjournal.it]
- 5. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, pharmacokinetics, tissue distribution and antitumor effect of sorafenib-incorporating nanoparticles in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. ema.europa.eu [ema.europa.eu]
Application of Sorafenib N-Oxide in Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib N-oxide is the primary active metabolite of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1] Emerging research indicates that this compound possesses comparable in vitro potency to its parent compound, Sorafenib, and plays a significant role in the overall anti-cancer activity observed in patients.[1] These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, detailed experimental protocols, and quantitative data on its efficacy.
Mechanism of Action
This compound, much like its parent compound, is a potent inhibitor of multiple protein kinases involved in tumor progression and angiogenesis.[2] Its primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[3]
Furthermore, this compound has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) containing an internal tandem duplication (ITD) mutation (FLT3-ITD).[4] This mutation is prevalent in acute myeloid leukemia (AML) and is associated with a poor prognosis.[5] The inhibitory effect of this compound on FLT3-ITD leads to the suppression of downstream signaling pathways, ultimately inducing apoptosis in FLT3-ITD-positive leukemia cells.[5]
Data Presentation: Quantitative Analysis of Anti-Cancer Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound and its parent compound, Sorafenib, in various cancer cell lines. This data provides a comparative view of their potency.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines [4][5]
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 25.8 |
| Other AML cell lines | Wild-type FLT3 | 3,900 - 13,300 |
Table 2: IC50 Values of Sorafenib in Various Cancer Cell Lines (for comparison)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 7.10 (mean) | [6] |
| Huh7 | Hepatocellular Carcinoma | 11.03 (mean) | [6] |
| HEP-G2 | Hepatocellular Carcinoma | ~7.9 (converted from 3.8 µg/mL) | [7] |
| MCF-7 | Breast Cancer | ~45.7 (converted from 22.0 µg/mL) | [7] |
| ACHN | Kidney Cancer | ~33.9 (converted from 16.3 µg/mL) | [7] |
| HAoSMC | Smooth Muscle Cells | 0.28 | [1] |
| MDA-MB-231 | Breast Cancer | 2.6 | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | [1] |
| HepG2 | Hepatocellular Carcinoma | 4.5 | [1] |
| ACHN | Renal Cell Carcinoma | 0.83 | [8] |
| 786-O | Renal Cell Carcinoma | Not specified, but effective | [8] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but effective | [8] |
| Huh-7 | Hepatocellular Carcinoma | Not specified, but effective | [8] |
Note: IC50 values for Sorafenib are provided for comparative purposes as extensive data for this compound across a wide range of cancer cell lines is limited. The in vitro potency of this compound is reported to be similar to that of Sorafenib.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines. These protocols are adapted from established methods for Sorafenib, given the limited availability of specific protocols for its N-oxide metabolite. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is to analyze the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-FLT3, anti-cleaved PARP, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Sorafenib and its active metabolite, this compound.
Caption: this compound inhibits the RAF/MEK/ERK pathway.
Caption: this compound targets mutated FLT3-ITD in AML.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire North America [sapphire-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using Sorafenib N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib N-oxide is the major and pharmacologically active metabolite of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] Understanding the in vivo behavior of this compound is crucial for a comprehensive assessment of Sorafenib's overall efficacy and safety profile. These application notes provide a detailed guide for the in vivo experimental design and protocols for evaluating this compound.
While most available in vivo data for this compound is derived from studies where the parent drug, Sorafenib, was administered, the following protocols are designed for the direct administration of this compound. This approach is in line with regulatory guidance for the safety testing of drug metabolites, particularly when an animal species does not produce the metabolite at concentrations comparable to humans.[3][4]
Signaling Pathways of Sorafenib and its Active Metabolite
Sorafenib and its active N-oxide metabolite exert their anti-tumor effects by targeting multiple serine/threonine and receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis.[5][6] The primary signaling pathways inhibited include the RAF/MEK/ERK pathway and the VEGFR and PDGFR signaling cascades.[5]
Caption: Sorafenib and this compound Inhibition of the RAF/MEK/ERK and RTK Signaling Pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for Sorafenib and its N-oxide metabolite from preclinical and clinical studies. This data can serve as a reference for designing and interpreting in vivo experiments with this compound.
Table 1: Pharmacokinetic Parameters of Sorafenib and this compound (in Humans)
| Parameter | Sorafenib | This compound | Reference |
| Cmax (ng/mL) | 54.9 ± 33.5 (in dogs) | Varies, typically 9-16% of total circulating analytes | [1][7] |
| Tmax (hours) | 2 - 12 | - | [7] |
| AUC (mg*h/L) | 18.0 - 76.5 | - | [1] |
| Half-life (hours) | 20 - 48 | - | [1] |
Table 2: Preclinical Efficacy of Sorafenib in a Murine Hepatocellular Carcinoma Model
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 | Reference |
| Control (Normal Saline) | - | ~1300 | - | [8] |
| Sorafenib (Oral) | 18 mg/kg | < 700 | - | [8] |
| Sorafenib-LNS (IV) | 9 mg/kg | < 300 | 0.25 ± 0.06 | [8][9] |
Experimental Protocols
The following are detailed protocols for conducting in vivo pharmacokinetic, efficacy, and toxicity studies of this compound.
Protocol 1: Pharmacokinetic Study of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound following a single administration in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water, or a solution of 5% DMSO, 40% PEG 300, and 55% water)
-
Male or female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment (LC-MS/MS) for quantification of this compound in plasma
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the animals.
-
Dosing: Administer a single dose of this compound to the animals. The route of administration can be oral (gavage) or intravenous (tail vein injection). A typical dose for a pilot study could be in the range of 10-50 mg/kg.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). For each time point, use a cohort of at least 3 animals.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Caption: Experimental Workflow for a Pharmacokinetic Study of this compound.
Protocol 2: Antitumor Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
This compound
-
Vehicle
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be sensitive to Sorafenib (e.g., HepG2 for hepatocellular carcinoma, or a cell line with a known B-Raf mutation)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer this compound (e.g., daily or twice daily) via the desired route. The dose should be based on pilot pharmacokinetic and tolerability studies. A control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Caption: Workflow for an In Vivo Antitumor Efficacy Study.
Protocol 3: Acute and Sub-chronic Toxicity Assessment
Objective: To evaluate the potential toxicity of this compound.
Materials:
-
This compound
-
Vehicle
-
Healthy rodents (mice or rats)
-
Blood collection supplies for clinical chemistry and hematology
-
Tissue collection supplies for histopathology
Methodology:
-
Dose Range Finding (Acute Toxicity): Administer single, escalating doses of this compound to small groups of animals. Observe for clinical signs of toxicity and mortality for up to 14 days. This will help determine the maximum tolerated dose (MTD).
-
Sub-chronic Toxicity Study: Administer this compound daily for a longer period (e.g., 14 or 28 days) at doses up to the MTD.
-
Clinical Observations: Record daily clinical observations, including changes in behavior, appearance, and body weight.
-
Blood Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney).
-
Histopathology: Perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Compare the findings from the treatment groups with a vehicle-treated control group.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound. Given the limited availability of data on the direct administration of this metabolite, a careful and stepwise approach, starting with pharmacokinetic and dose-range-finding toxicity studies, is recommended. The insights gained from these studies will be invaluable for understanding the complete pharmacological profile of Sorafenib and for the development of future anti-cancer therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetic Exposures Associated With Oral Administration of Sorafenib in Dogs With Spontaneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Sorafenib N-Oxide Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and pharmacokinetic analysis of Sorafenib and its active metabolite, Sorafenib N-Oxide, in human plasma. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] It is metabolized in the liver and small intestine, primarily by cytochrome P450 3A4 (CYP3A4), to form this compound, its main active metabolite.[1][2][3] Monitoring the plasma concentrations of both Sorafenib and this compound is crucial for understanding their pharmacokinetic profiles, assessing patient exposure, and evaluating potential drug-drug interactions. This document details a reliable and reproducible sample preparation protocol using protein precipitation, followed by analysis with LC-MS/MS.
Experimental Protocols
Blood Sample Collection and Processing
-
Sample Collection: Collect blood samples in heparin-containing tubes.[4]
-
Processing: Centrifuge the blood samples at 1000 × g for 10 minutes at 4°C.[4]
-
Storage: Transfer the resulting plasma supernatant to clean tubes and store at -70°C until analysis.[4]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions:
-
Working Solutions:
-
Prepare working solutions of Sorafenib and this compound by diluting the stock solutions with 50% aqueous acetonitrile.[4]
-
-
Calibration Standards:
-
Quality Control (QC) Samples:
-
Prepare QC samples independently in blank plasma at a minimum of three concentration levels (low, medium, and high).[4]
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting Sorafenib and this compound from plasma samples.[4][6][7][8]
-
Step 1: Thaw frozen plasma samples at room temperature.[4]
-
Step 2: To 50 µL of plasma, add a volume of acetonitrile containing the internal standard (e.g., [2H3, 13C]-sorafenib).[4] Several protocols suggest using 0.5 mL of acetonitrile for 50 µL or 100 µL of plasma.[6]
-
Step 3: Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Step 4: Centrifuge the samples to pellet the precipitated proteins.
-
Step 5: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the simultaneous quantification of Sorafenib and this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [4][5]
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Sorafenib | 50 - 10,000 | ≥ 0.98 | 50 |
| This compound | 10 - 2,500 | ≥ 0.995 | 10 |
Table 2: Accuracy and Precision [4][5]
| Analyte | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% of Nominal) |
| Sorafenib | < 6.9 | < 6.9 | < 5.3 |
| This compound | < 6.9 | < 6.9 | < 5.3 |
Table 3: Recovery and Matrix Effect [4]
| Analyte | Recovery (%) | Matrix Effect |
| Sorafenib | 80.5 - 95.3 | No obvious effect observed |
| This compound | 80.5 - 95.3 | No obvious effect observed |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for Sorafenib and this compound analysis.
Signaling Pathway Context
Sorafenib and its active metabolite, this compound, exert their therapeutic effects by inhibiting multiple kinases involved in tumor progression and angiogenesis.
Caption: Simplified signaling pathways inhibited by Sorafenib.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Simultaneous quantification of donafenib, sorafenib, and their N-oxide metabolites in rat plasma using a HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Stability of Sorafen-ib N-Oxide in Solution
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies and data presentation guidelines for assessing the chemical stability of Sorafenib N-oxide in various solution-based conditions. This document outlines protocols for sample preparation, analytical quantification, and stress testing to determine degradation pathways and kinetics.
Introduction
Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] It primarily undergoes oxidative metabolism in the liver by the cytochrome P450 enzyme CYP3A4 to form its main active metabolite, this compound.[1][2][3] This N-oxide metabolite exhibits in vitro potency similar to the parent drug, making its quantification and stability assessment critical for pharmacokinetic studies, formulation development, and understanding its therapeutic and toxicological profiles.[1]
Ensuring the stability of an active pharmaceutical ingredient (API) and its metabolites in solution is fundamental for accurate analytical measurements and for developing robust drug formulations. This document provides a set of protocols to systematically evaluate the stability of this compound under various conditions.
Physicochemical Properties and Handling
Proper handling and storage are paramount to prevent premature degradation of this compound.
-
Molecular Formula: C₂₁H₁₆ClF₃N₄O₄
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO). Very slightly soluble in Methanol, especially with warming.
-
Stock Solution Preparation:
-
Storage:
-
Solid Form: Store at -20°C.
-
Stock Solutions: Store at -20°C.[1]
-
Analytical Methodologies for Quantification
Accurate quantification is the cornerstone of any stability study. LC-MS/MS is the preferred method due to its high sensitivity and specificity, though HPLC-UV is also a viable option.
Protocol 1: Quantification by LC-MS/MS
This protocol is adapted from established methods for the simultaneous quantification of Sorafenib and this compound in plasma.[1][4]
A. Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 3.8, adjusted with formic acid) and 0.1% formic acid in acetonitrile (35:65, v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: Ambient or controlled at 40°C.
-
Injection Volume: 5-20 µL.
B. Mass Spectrometry Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 481.0 → 286.0.[1]
-
Source Temperature: 130°C.[1]
-
Desolvation Temperature: 350°C.[1]
-
Collision Energy: Approximately 27 eV (optimization recommended).[1]
C. Sample Preparation (from a biological matrix like plasma):
-
To 50 µL of the sample, add an internal standard (e.g., deuterated Sorafenib).
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 200 µL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitate.[5]
-
Transfer the supernatant to a clean tube for analysis.
Protocol 2: Quantification by HPLC-UV
This method is suitable for higher concentration samples and when MS is unavailable.[6][7]
A. Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Acetonitrile and 20 mmol/L ammonium acetate (53:47, v/v).[8]
-
Flow Rate: 1.0 - 1.2 mL/min.[8]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[9]
B. Sample Preparation:
-
Sample pretreatment consists of acetonitrile precipitation.[6][7]
-
This is followed by solid-phase extraction (SPE) using an octadecyl silyl-silica gel cartridge to remove hydrophilic components.[6][7]
-
Elute the analyte, evaporate the solvent, and reconstitute in the mobile phase for injection.
Stability Assessment Protocols
The following protocols are designed to assess the stability of this compound in solution under different storage and stress conditions. Quality Control (QC) samples at low, medium, and high concentrations should be used.
Protocol 3: Short-Term (Bench-Top) Stability
This test evaluates the stability of the analyte at room temperature.
-
Prepare replicate QC samples in the desired solution (e.g., 50% aqueous acetonitrile).
-
Leave the samples on a laboratory bench at room temperature.
-
Analyze the samples at specific time points (e.g., 0, 1, 2, 4, and 6 hours).[1]
-
Compare the concentrations at each time point to the initial (T=0) concentration. The analyte is considered stable if the deviation is within ±15%.[1]
Protocol 4: Freeze-Thaw Stability
This test assesses the impact of repeated freezing and thawing cycles.
-
Prepare replicate QC samples.
-
Store the samples at -70°C for at least 12 hours.[1]
-
Allow the samples to thaw completely at room temperature.
-
Repeat this freeze-thaw cycle two more times for a total of three cycles.[1]
-
Analyze the samples and compare the final concentrations to the nominal concentration. The analyte is considered stable if the deviation is within ±15%.[1]
Protocol 5: Long-Term Stability
This test evaluates the stability over an extended storage period.
-
Prepare replicate QC samples.
-
Store the samples at a specified temperature (e.g., -70°C).
-
Analyze the samples at defined time points (e.g., 1, 2, and 3 months).
-
Compare the results to the initial concentrations to determine the long-term stability.
Protocol 6: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and pathways.[10] These conditions are adapted from studies on the parent compound, Sorafenib.[11]
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat the sample with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 65-80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV/Visible light.
-
For each condition, take samples at various time points, neutralize if necessary, and analyze using a stability-indicating method (e.g., LC-MS/MS) to quantify the remaining this compound and identify any new peaks corresponding to degradation products.
Data Presentation
Quantitative stability data should be summarized in clear, concise tables. The percentage of the remaining analyte or the percentage of degradation should be calculated.
Calculation: % Remaining = (Mean concentration at Time X / Mean concentration at Time 0) * 100 % Degradation = 100 - % Remaining
Table 1: Summary of this compound Stability in Human Plasma
| Stability Condition | Storage Temperature | Duration | Concentration Deviation | Reference |
|---|---|---|---|---|
| Short-Term (Bench-Top) | Room Temperature | Up to 6 hours | ≤ 15-18% | [1] |
| Freeze-Thaw Cycles | -70°C to Room Temp. | 3 Cycles | < 15% | [1] |
| Long-Term | -70°C | 85 Days | Stable (within acceptance) |[1] |
Visualizations
Signaling Pathway
Sorafenib and its active N-oxide metabolite inhibit multiple kinases involved in tumor cell proliferation and angiogenesis, most notably the RAF/MEK/ERK pathway.[9]
Caption: this compound inhibits the RAF/MEK/ERK signaling pathway.
Experimental Workflow
The general workflow for conducting a stability assessment study is outlined below.
Caption: General workflow for assessing this compound stability.
References
- 1. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0060873) [hmdb.ca]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. A quantitative HPLC-UV method for determination of serum sorafenib and this compound and its application in hepatocarcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
- 10. rjptonline.org [rjptonline.org]
- 11. jrtdd.com [jrtdd.com]
Application Notes and Protocols for Studying the Metabolism of Sorafenib to Sorafenib N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib, a multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3][4][5] Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism. The primary oxidative metabolic pathway of Sorafenib involves its conversion to the pharmacologically active metabolite, Sorafenib N-oxide.[1][2][4][6][7] This transformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2][6][7][8][9] Understanding the kinetics and dynamics of this metabolic process is paramount for predicting drug clearance, assessing inter-individual variability, and mitigating potential adverse effects.
These application notes provide a detailed protocol for an in vitro assessment of Sorafenib metabolism to this compound using human liver microsomes. The protocol outlines the necessary reagents, experimental procedures, and analytical methods for the accurate quantification of both the parent drug and its metabolite.
Metabolic Pathway of Sorafenib to this compound
The metabolic conversion of Sorafenib to this compound is a critical step in its biotransformation. This reaction is primarily catalyzed by CYP3A4, a key enzyme in drug metabolism.
Figure 1: Metabolic conversion of Sorafenib to this compound.
Experimental Protocol: In Vitro Metabolism of Sorafenib in Human Liver Microsomes
This protocol details the steps to quantify the formation of this compound from Sorafenib using human liver microsomes (HLMs).
1. Materials and Reagents
-
Sorafenib (analytical standard)
-
This compound (analytical standard)[10]
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Internal Standard (e.g., [2H3, 13C]-Sorafenib or a structurally similar compound)[4]
2. Preparation of Solutions
-
Sorafenib Stock Solution (10 mM): Dissolve the required amount of Sorafenib in a suitable organic solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mM): Dissolve the required amount of this compound in a suitable organic solvent.
-
Working Solutions: Prepare serial dilutions of Sorafenib and this compound stock solutions in the incubation buffer to create calibration standards and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in acetonitrile at a fixed concentration.
3. Incubation Procedure
The following workflow outlines the key steps of the in vitro metabolism assay.
Figure 2: Experimental workflow for the in vitro metabolism assay.
-
Pre-incubation: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension (final protein concentration typically 0.2-1.0 mg/mL), and Sorafenib solution (at various concentrations to determine enzyme kinetics). Pre-incubate the mixture for 5 minutes at 37°C.[8]
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time course of metabolite formation.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[11]
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.[11]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. Analytical Method: LC-MS/MS Quantification
A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of Sorafenib and this compound.[4][12]
-
Chromatographic Separation:
-
Column: A C18 analytical column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of water and organic solvent (acetonitrile or methanol), both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[12]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.[4]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for both analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Sorafenib, this compound, and the internal standard should be optimized.
-
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format.
Table 1: Hypothetical Kinetic Parameters for this compound Formation in Human Liver Microsomes
| Parameter | Value | Units |
| Michaelis-Menten Constant (Km) | 5.8 | µM |
| Maximum Velocity (Vmax) | 150 | pmol/min/mg protein |
| Intrinsic Clearance (CLint = Vmax/Km) | 25.9 | µL/min/mg protein |
Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of Sorafenib and this compound in the incubation samples using the calibration curve.
-
Enzyme Kinetics: Plot the rate of this compound formation against the Sorafenib concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion
This protocol provides a robust framework for studying the metabolism of Sorafenib to its active N-oxide metabolite in an in vitro setting. By following these detailed procedures, researchers can obtain reliable and reproducible data on the kinetics of this important metabolic pathway. This information is crucial for understanding the pharmacokinetic profile of Sorafenib and for predicting its behavior in different patient populations and in the presence of co-administered drugs. The use of a validated LC-MS/MS method ensures the accuracy and sensitivity required for such metabolic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative HPLC-UV method for determination of serum sorafenib and this compound and its application in hepatocarcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0060873) [hmdb.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 12. wjbphs.com [wjbphs.com]
Troubleshooting & Optimization
Improving the solubility of Sorafenib N-Oxide for in vitro assays
This technical support center provides guidance on the preparation and handling of Sorafenib N-oxide for in vitro assays, with a focus on improving its solubility and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Sorafenib?
This compound (BAY 67-3472) is a primary and active metabolite of Sorafenib (BAY 43-9006), a multi-kinase inhibitor.[1][2][3] It is formed in the liver through oxidation of Sorafenib, primarily by the enzyme CYP3A4.[4] Like its parent compound, this compound inhibits several kinases involved in tumor progression and angiogenesis, such as Raf-1, B-RAF, and various receptor tyrosine kinases.[2][3]
Q2: What are the general solubility characteristics of this compound?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[2][3] It is reported to be very slightly soluble in methanol, sometimes requiring warming to dissolve.[2][3] Its solubility in aqueous solutions is expected to be very low, similar to its parent compound, Sorafenib.[2][4][5]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is 100% DMSO.[2][3][6]
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4] For solutions stored at -20°C, it is recommended to use them within one month, while storage at -80°C can extend stability for up to six months.[7] Based on stability studies in plasma, this compound is stable for at least 85 days at -70°C.[1]
Q5: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity in your in vitro assays, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7][8]
Solubility Data
Precise quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, the following tables provide available information for this compound and its parent compound, Sorafenib, for reference. The solubility of this compound is expected to be in a similar range to Sorafenib, but may not be identical.
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| DMSO | Soluble[2][3] | The solvent of choice for preparing high-concentration stock solutions. |
| Methanol | Very slightly soluble (may require heating)[2][3] | A 0.5 mg/mL solution has been prepared for analytical standard creation.[1] |
| Aqueous Buffers | Expected to be poorly soluble | Similar to the parent compound. |
Table 2: Solubility of Sorafenib (Parent Compound)
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 45 mg/mL[3] | ≥ 96.8 mM |
| DMSO | ~20 mg/mL[2] | ~43.0 mM |
| DMSO | 200 mg/mL[4][5] | ~430.0 mM |
| Dimethylformamide (DMF) | ~20 mg/mL[2] | ~43.0 mM |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL[2] | ~0.65 mM |
| Water | ~10-20 µM[4][5] | 10-20 µM |
| Ethanol | Very poorly soluble[4] | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 480.8 g/mol )[1]
-
Anhydrous/sterile 100% DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.81 mg of the compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously. If the compound does not dissolve completely, you can warm the tube to 37°C for a few minutes and sonicate in an ultrasonic bath for a short period.[2] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous buffer
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the assay. Remember to account for the final volume of the cell culture medium.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
First, prepare an intermediate dilution by adding the required volume of the 10 mM stock solution to a larger volume of sterile culture medium. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Gently mix the intermediate dilution by inverting or pipetting.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plates or assay tubes containing the final volume of medium. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your assay is below 0.5%.[7]
-
Use Immediately: It is recommended to use the final working solutions immediately after preparation, as poorly soluble compounds can precipitate out of aqueous solutions over time.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or low temperature. | Vortex the solution for a longer period. Gently warm the solution to 37°C and/or briefly sonicate.[2] Ensure you are using high-purity, anhydrous DMSO. |
| Precipitate forms when diluting the DMSO stock solution into aqueous medium. | The compound's low aqueous solubility is exceeded; too rapid of a dilution. | Perform a stepwise or serial dilution as described in Protocol 2. Ensure the DMSO stock is added to the aqueous medium while vortexing or mixing to facilitate rapid dispersion. Prepare working solutions fresh and use them immediately.[2][7] |
| Variability in experimental results between assays. | Inconsistent final concentration due to precipitation; degradation of the compound. | Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. Use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of your stock solution by preparing aliquots.[7] |
| Observed cytotoxicity in vehicle control group. | Final DMSO concentration is too high. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically ≤0.5%.[7][8] The tolerance to DMSO can be cell-line dependent, so it may be necessary to perform a dose-response curve for DMSO alone on your specific cells. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity of Sorafenib N-Oxide in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Sorafenib N-Oxide during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or no signal for this compound, but the signal for Sorafenib is strong. What are the potential causes?
A1: Several factors could contribute to a low signal intensity for this compound specifically. These can be broadly categorized into issues related to sample preparation, chromatographic separation, and mass spectrometric detection. It is crucial to systematically investigate each of these steps to identify the root cause.
Q2: How can my sample preparation method affect the signal intensity of this compound?
A2: Sample preparation is a critical step. Common pitfalls include:
-
Inefficient Extraction: this compound, being more polar than Sorafenib, might have different extraction efficiencies depending on the solvent used. Protein precipitation with acetonitrile is a commonly used method.[1] If you are using a liquid-liquid extraction protocol, ensure the solvent system is optimized for the recovery of this more polar metabolite.
-
Analyte Degradation: While generally stable, prolonged exposure to certain conditions can lead to degradation. One study indicates stability at room temperature for up to 6 hours, but higher concentrations showed some deviation.[2] Ensure samples are processed promptly and stored appropriately.
-
Suboptimal pH: The pH of the sample and extraction solvent can influence the charge state and stability of the analyte, impacting its recovery and ionization.
Q3: Can the issue be with my Liquid Chromatography (LC) method?
A3: Yes, chromatographic parameters can significantly impact the signal intensity:
-
Poor Peak Shape: Tailing or broad peaks can lead to a lower signal-to-noise ratio. This can be caused by a mismatch between the injection solvent and the mobile phase, secondary interactions with the column stationary phase, or a degraded column.
-
Co-elution with Interfering Substances: Matrix components from the sample (e.g., phospholipids from plasma) can co-elute with this compound and cause ion suppression in the mass spectrometer.
-
Inadequate Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium acetate) are crucial for efficient ionization.[3]
Q4: What are the key mass spectrometry parameters to check for low this compound signal?
A4: Optimization of the mass spectrometer settings is vital:
-
Incorrect MRM Transitions: Ensure you are monitoring the correct precursor and product ions for this compound. The protonated molecular ion ([M+H]⁺) is at m/z 481.0, and a major product ion is at m/z 286.0.[2]
-
Suboptimal Ionization Source Conditions: Parameters such as spray voltage, gas temperatures, and gas flow rates should be optimized for this compound. These may differ from the optimal conditions for Sorafenib.
-
In-source Fragmentation: If the source conditions are too harsh, the precursor ion may fragment before entering the mass analyzer, leading to a lower signal for the intended precursor.
Troubleshooting Guide
Systematic Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to diagnosing the cause of low this compound signal intensity.
Caption: A flowchart for troubleshooting low this compound signal intensity.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Sorafenib and its metabolites from plasma.[2][4]
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., [²H₃ ¹³C]-Sorafenib)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add a precipitating agent, typically 3 to 4 volumes of cold acetonitrile (e.g., 150-200 µL).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis Method
The following is a representative LC-MS/MS method adapted from published literature.[2][5]
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 analytical column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Methanol:Isopropanol (90:10, v/v) with 0.1% Formic Acid[5] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient may be employed. |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | Optimized for the specific instrument (typically 3-5 kV) |
| Capillary Temperature | Optimized for the specific instrument (e.g., 300-350 °C) |
| MRM Transitions | See table below |
MRM Transitions for Sorafenib and Metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sorafenib | 465.1 | 252.0[2] |
| This compound | 481.0 | 286.0 [2] |
| Internal Standard ([²H₃ ¹³C]-Sorafenib) | 469.0 | 256.0[2] |
Quantitative Data Summary
The following table summarizes the linearity ranges and signal-to-noise ratios reported in a published study for the quantification of Sorafenib and this compound.[2]
| Analyte | Linear Concentration Range (ng/mL) | Signal-to-Noise Ratio at LLOQ |
| Sorafenib | 50 - 10,000 | 49.4 (at 50 ng/mL) |
| This compound | 10 - 2,500 | 37.7 (at 10 ng/mL) |
Potential Mechanisms of Signal Suppression
Ion suppression is a common cause of low signal intensity in LC-MS. The diagram below illustrates how matrix components can interfere with the ionization of the target analyte.
Caption: Mechanism of ion suppression in electrospray ionization.
References
- 1. Simultaneous quantification of donafenib, sorafenib, and their N-oxide metabolites in rat plasma using a HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Sorafenib N-Oxide during sample storage
This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Sorafenib N-Oxide during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is the primary circulating and pharmacologically active metabolite of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2][3][4][5] It is formed in the liver through oxidation of Sorafenib, primarily by the CYP3A4 enzyme.[1][2] Given its similar in-vitro potency to the parent drug, accurately quantifying its concentration in plasma samples is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1]
Q2: What are the primary causes of this compound degradation?
The N-oxide functional group can be susceptible to chemical reduction back to the parent amine (Sorafenib).[3] Based on forced degradation studies of the parent compound and the general chemical properties of N-oxides, degradation can also be induced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[6]
-
Light Exposure: Similar compounds are known to undergo photodegradation. Studies on the related drug Sunitinib show it forms an N-oxide upon UV exposure, highlighting the photosensitivity of this class of compounds.[7]
-
Extreme pH: Both acidic and basic conditions can promote hydrolysis or other degradation pathways.
-
Oxidizing Agents: The presence of strong oxidizing agents may affect stability.
Q3: What are the recommended storage conditions for this compound samples?
To ensure sample integrity, the following storage conditions are recommended:
-
Long-Term Storage (Solid/Pure Compound): Store the pure compound in a freezer at -20°C.[8][9][10]
-
Long-Term Storage (Plasma Samples): Store plasma samples at -70°C. This compound has been shown to be stable in human plasma for at least 85 days at this temperature.[1]
-
Short-Term Storage (Benchtop): Plasma samples containing this compound are stable for up to 6 hours at room temperature.[1] However, it is best practice to minimize time at room temperature and process samples on ice whenever possible.
-
Stock Solutions: Prepare stock solutions in methanol or DMSO and store them at -20°C.[2][3]
Troubleshooting Guide: Sample Degradation
This guide helps identify and resolve common issues related to the unexpected degradation of this compound during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in stored plasma samples. | Improper Storage Temperature: Samples were stored at temperatures warmer than -70°C for an extended period. | Always store plasma samples intended for long-term analysis at -70°C or colder. Use a temperature-monitored freezer and avoid repeated freeze-thaw cycles.[1] |
| Multiple Freeze-Thaw Cycles: The compound is stable for up to three freeze-thaw cycles, but excessive cycles can lead to degradation.[1] | Aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the bulk sample. | |
| Appearance of a large Sorafenib peak and a decreased this compound peak. | Reductive Degradation: The N-oxide has been reduced back to the parent drug. This can happen in the presence of certain biological matrix components or reducing agents. | Ensure samples are processed quickly and stored under inert conditions if possible. When preparing standards, use high-purity solvents and avoid sources of contamination. |
| Inconsistent results between replicate samples. | Light Exposure: Samples were exposed to direct sunlight or strong artificial light for prolonged periods. | Protect samples from light at all times. Use amber vials or wrap containers in aluminum foil. Conduct sample preparation steps under subdued lighting. |
| pH Shift in Sample: The pH of the sample matrix (e.g., buffer, plasma) may have shifted outside the optimal stability range. | Ensure all buffers are correctly prepared and that the pH of the final sample solution is controlled and consistent. | |
| Presence of unknown peaks in chromatogram after storage. | Chemical Degradation (Hydrolysis, Oxidation): Sample degradation due to exposure to harsh chemical conditions (acid, base, oxidizing agents). | Review all solvents and reagents used in sample preparation for purity and compatibility. Ensure the final sample pH is near neutral unless the analytical method requires otherwise. |
Quantitative Stability Data
The following table summarizes the known stability of this compound under various conditions based on published literature.
| Matrix | Storage Condition | Duration | Analyte Recovery/Deviation | Reference |
| Human Plasma | Room Temperature | Up to 6 hours | ≤ 15% deviation from initial concentration | [1] |
| Human Plasma | -70°C | 85 days | Stable | [1] |
| Human Plasma | Freeze-Thaw Cycles | 3 cycles (-70°C to RT) | ≤ 15% deviation from initial concentration | [1] |
| Pure Compound | -20°C Freezer | ≥ 1 year | Stable | [2] |
| Stock Solution (Methanol) | -20°C | Not specified, but standard practice | Stable | [2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Quantification
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its parent drug and potential degradation products. This method is adapted from published analytical procedures.[2][11][12]
1. Materials and Reagents:
-
This compound reference standard
-
Sorafenib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic Acid or o-Phosphoric Acid
-
Blank human plasma (for matrix studies)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Methanol or Acetonitrile). A typical starting ratio could be 59:41 (v/v) aqueous to organic.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[13]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
3. Sample Preparation:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).
-
Plasma Samples: Perform a protein precipitation extraction. To 100 µL of plasma, add 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for injection.
4. Stability Study (Forced Degradation):
-
Purpose: To demonstrate the method's ability to separate the analyte from degradation products, as recommended by ICH and FDA guidelines.[1][8][14][15]
-
Acid Hydrolysis: Incubate the sample in 0.1N HCl at room temperature.
-
Base Hydrolysis: Incubate the sample in 0.1N NaOH at room temperature.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.
-
Procedure: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC to observe the formation of degradation peaks and the decrease in the main analyte peak.
Visual Guides
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting flowchart for this compound degradation.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. fda.gov [fda.gov]
- 2. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Box-Behnken Design employed stability demonstrating RP-HPLC method development of sorafenib tosylate for rapid and sensitive quantification | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. ejpmr.com [ejpmr.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Optimizing Chromatographic Separation of Sorafenib and Sorafenib N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the chromatographic separation of Sorafenib and its active metabolite, Sorafenib N-Oxide. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure reliable and accurate quantification of these compounds.
Experimental Protocols
Several validated methods have been reported for the simultaneous analysis of Sorafenib and this compound, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or UV detection. Below are detailed protocols for commonly used methods.
Method 1: Rapid LC-MS/MS for Human Plasma
This method is adapted from a validated protocol for the quantitation of Sorafenib and this compound in human plasma.[1][2][3]
Sample Preparation: Protein Precipitation [1][4]
-
Thaw frozen plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., [²H₃¹³C]-Sorafenib).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 analytical column |
| Mobile Phase | 10 mM Ammonium Acetate (pH 3.8 with formic acid) : Acetonitrile (35:65, v/v) |
| Flow Rate | 0.3 mL/min |
| Run Time | 4 minutes (isocratic) |
| Injection Volume | 2.0 µL |
| Column Temperature | Ambient |
Mass Spectrometry Detection (MRM Mode) [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sorafenib | 465.1 | 252.0 | 33 |
| This compound | 481.0 | 286.0 | 27 |
| Internal Standard | 469.0 | 256.0 | 35 |
Method 2: HPLC-UV for Serum
This method is based on a validated HPLC-UV protocol for the determination of Sorafenib and this compound in human serum.[5][6]
Sample Preparation: Acetonitrile Precipitation and Solid-Phase Extraction [7]
-
To serum samples, add acetonitrile to precipitate proteins.
-
Perform a subsequent solid-phase extraction using an octadecyl silyl-silica gel cartridge to remove water-soluble and hydrophilic components.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions
| Parameter | Value |
| Column | Inertsil ODS-3 (2.1 mm i.d. × 150 mm, 5 µm) with a guard column |
| Mobile Phase | 20 mM Ammonium Acetate buffer (pH 4.0) : Acetonitrile (30:70, v/v) |
| Flow Rate | 200 µL/min |
| Run Time | 15 minutes |
| Detection Wavelength | 265 nm |
| Column Temperature | Ambient |
Data Presentation
The following tables summarize key quantitative data from the described methods.
Table 1: LC-MS/MS Method Performance [1]
| Analyte | Linearity Range (ng/mL) | Retention Time (min) |
| Sorafenib | 50 - 10,000 | 1.77 |
| This compound | 10 - 2,500 | 1.36 |
| Internal Standard | - | 1.75 |
Table 2: HPLC-UV Method Performance [7]
| Analyte | Linearity Range (µg/mL) |
| Sorafenib | 0.03 - 30 |
| This compound | 0.03 - 30 |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Sorafenib and this compound analysis by LC-MS/MS.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor chromatographic peak shape.
Troubleshooting Guide
Q1: I am observing variable or drifting retention times for my analytes. What could be the cause?
A1: Variable retention times are often due to inconsistencies in the mobile phase composition or temperature fluctuations.[8]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.
-
Temperature Control: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Q2: My peaks for Sorafenib and/or this compound are tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase or issues with the sample solvent.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. For Sorafenib, which is a basic compound, a slightly acidic mobile phase (like the one with formic acid) helps to ensure a consistent ionized form and reduce tailing.
-
Column Condition: The column may be degrading. Consider replacing the column or using a guard column to protect the analytical column from contaminants.[8]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase.
Q3: I am not getting good separation between Sorafenib and this compound.
A3: Inadequate separation can be addressed by modifying the mobile phase or the stationary phase.
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (acetonitrile) to the aqueous buffer. Decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Gradient Elution: If isocratic elution is not providing sufficient separation, developing a gradient elution method can help to resolve closely eluting compounds.[9]
-
Column Chemistry: If resolution is still an issue, consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry.
Q4: I am seeing a high background signal or "ghost peaks" in my chromatogram.
A4: High background or ghost peaks are often due to contamination in the system or carryover from previous injections.
-
System Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong solvent (e.g., a high percentage of organic solvent).
-
Sample Carryover: Implement a needle wash step in the autosampler method with a strong solvent to minimize carryover between injections.
-
Mobile Phase Contamination: Ensure that high-purity solvents and additives are used for mobile phase preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for Sorafenib and its N-oxide in plasma?
A1: The most frequently cited and straightforward sample preparation method is protein precipitation with acetonitrile.[1][4] This technique is effective at removing the majority of proteins from the plasma sample, is quick to perform, and is suitable for high-throughput analysis.
Q2: Which type of chromatographic column is most suitable for this separation?
A2: A C18 reversed-phase column is the most commonly used and has been shown to provide good separation for Sorafenib and this compound.[1][3]
Q3: Is an internal standard necessary for accurate quantification?
A3: Yes, the use of a stable isotope-labeled internal standard, such as [²H₃¹³C]-Sorafenib, is highly recommended, especially for LC-MS/MS analysis. The internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise results.[1]
Q4: Can I use UV detection instead of mass spectrometry?
A4: Yes, HPLC with UV detection is a viable alternative to LC-MS/MS for the quantification of Sorafenib and this compound.[5][7] However, LC-MS/MS generally offers higher sensitivity and selectivity. The choice of detector will depend on the required sensitivity of the assay and the available instrumentation.
Q5: What are the typical retention times for Sorafenib and this compound?
A5: Under the described LC-MS/MS conditions, this compound typically elutes earlier (around 1.36 minutes) than Sorafenib (around 1.77 minutes).[1] Retention times can vary depending on the specific chromatographic conditions used.
References
- 1. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Sorafenib N-Oxide powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Sorafenib N-Oxide powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the primary and pharmacologically active metabolite of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] It is formed in the liver through oxidation of Sorafenib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] Like its parent compound, this compound exhibits anti-tumor activity by inhibiting various kinases involved in cell proliferation and angiogenesis, such as RAF kinases and receptor tyrosine kinases like FLT3.[5]
Q2: What are the main physical and chemical properties of this compound powder?
This compound is typically a white to off-white powder or crystalline solid.[6] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₄ | [7][8] |
| Molecular Weight | 480.82 g/mol | [8] |
| CAS Number | 583840-03-3 | [6][7][8] |
| Appearance | White to off-white powder or crystals | [6] |
Q3: How should this compound powder be stored?
For long-term stability, this compound powder should be stored at -20°C.[6][7] It is recommended to keep the container tightly sealed and protected from light.
Handling and Storage Guide
Proper Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder.
-
Ventilation: Handle the powder in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Contamination: Avoid cross-contamination by using dedicated spatulas and weighing boats.
Storage of Stock Solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[6][7] Methanol can also be used, although the solubility is lower.[6][7]
-
Storage Temperature: Stock solutions should be stored at -20°C or -80°C.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
-
Stability of Stock Solutions: When stored at -80°C, stock solutions are stable for up to 6 months. At -20°C, they should be used within 1 month.[1]
Stability Data:
| Condition | Stability | Reference |
| Powder at -20°C | ≥ 4 years | [7] |
| In Human Plasma at Room Temperature | Stable for up to 6 hours | [1] |
| In Human Plasma at -70°C | Stable for 85 days | [1] |
| Freeze-Thaw Cycles (in plasma) | Stable through 3 cycles | [1] |
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
-
Problem: The powder is not fully dissolving in the chosen solvent.
-
Solution:
-
Confirm Solvent Choice: DMSO is the recommended solvent for achieving the highest solubility.[6][7] Methanol can be used, but solubility is limited and may require warming.[7]
-
Increase Temperature: Gently warm the solution to 37°C to aid dissolution.[1]
-
Sonication: Use an ultrasonic bath to agitate the solution and break up any powder aggregates.[1]
-
Fresh Solvent: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.
-
Issue: Inconsistent Experimental Results
-
Problem: High variability is observed between experiments.
-
Solution:
-
Prevent Degradation: Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1] Protect solutions from light.
-
Ensure Complete Dissolution: Before each experiment, visually inspect the stock solution to ensure the compound is fully dissolved. If crystals are present, warm and sonicate the solution.
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent concentrations are used in each assay.
-
Metabolism in Cell Culture: Be aware that this compound can be metabolized by cells, particularly those with high cytochrome P450 activity. This could lead to a decrease in the effective concentration over time.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 550-570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
This compound, similar to its parent compound Sorafenib, exerts its anti-cancer effects by targeting key signaling pathways involved in tumor cell proliferation and angiogenesis.
RAF/MEK/ERK Pathway Inhibition
Sorafenib and its N-oxide metabolite are known inhibitors of the RAF/MEK/ERK signaling pathway.[5][10][11] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. Inhibition of RAF kinases by this compound blocks the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis.[5][10]
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by this compound.
FLT3-ITD Signaling Pathway Inhibition
In certain leukemias, such as Acute Myeloid Leukemia (AML), a mutation known as the internal tandem duplication in the FMS-like tyrosine kinase 3 (FLT3-ITD) leads to constitutive activation of the receptor and downstream pro-survival signaling pathways. This compound is a potent inhibitor of FLT3-ITD, making it a therapeutic agent for these types of cancers.[6][7]
Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.
Experimental Workflow for Western Blot Analysis of Pathway Inhibition
References
- 1. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 5. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Anticancer Activity of Sorafenib through Its Combination with a Nitric Oxide Photodelivering β-Cyclodextrin Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Cell Viability Assays and Sorafenib N-Oxide
Welcome to the technical support center for researchers utilizing Sorafenib N-oxide in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference and ensure accurate experimental outcomes.
Troubleshooting Guides
This section offers structured guidance to identify and resolve common issues encountered when using this compound with MTT, XTT, and Crystal Violet assays.
Issue 1: Inconsistent or Unexpected Results with MTT/XTT Assays
Users may observe variability in absorbance readings or results that do not align with expected dose-response curves.
Troubleshooting Decision Tree:
Troubleshooting MTT/XTT Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Direct Reduction of Tetrazolium Salts | This compound, as a complex small molecule, may directly reduce MTT or XTT, leading to a false-positive signal for cell viability. Run a "compound-only" control (media, this compound, and MTT/XTT reagent without cells). If a color change occurs, this indicates direct chemical reduction.[1][2] Subtract the absorbance of the compound-only control from your experimental wells. |
| Altered Cellular Metabolism | This compound inhibits multiple kinase pathways which can alter the metabolic state of the cells, affecting the activity of mitochondrial dehydrogenases responsible for reducing MTT/XTT.[3] Consider using a viability assay that is not dependent on mitochondrial activity, such as the Crystal Violet assay or an ATP-based luminescence assay. |
| Interference with Absorbance Reading | The absorbance spectrum of this compound or its metabolites might overlap with the absorbance maxima of the formazan product (around 570 nm for MTT and 450-490 nm for XTT).[4][5] Measure the absorbance of this compound in culture medium at the assay wavelength and subtract this background from your measurements. |
| Precipitation of this compound | At higher concentrations, this compound may precipitate in the culture medium, scattering light and leading to inaccurate absorbance readings. Visually inspect the wells for any precipitate. If present, consider lowering the concentration range or using a different solvent system (ensure solvent controls are included). |
Issue 2: High Variability or Low Signal in Crystal Violet Assays
Users may experience inconsistent staining or low absorbance readings, making it difficult to quantify cell viability.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Washing Steps | Gently wash the wells with PBS before and after staining. Avoid harsh pipetting or aspiration that could dislodge adherent cells.[6] | Aggressive washing is a common cause of cell loss and variability in Crystal Violet assays. |
| 2. Ensure Complete Solubilization | After staining and washing, ensure the crystal violet dye is completely solubilized before reading the absorbance. Use an appropriate solubilization buffer (e.g., 10% acetic acid or 1% SDS) and incubate with gentle shaking.[7][8] | Incomplete solubilization will lead to artificially low and variable readings. |
| 3. Check for Drug-Induced Cell Detachment | This compound may induce cell detachment even in viable cells, which would be washed away before staining, leading to an underestimation of viability. | Examine the cells microscopically before the washing steps to assess cell morphology and adherence. Consider combining the Crystal Violet assay with an assay that measures viability in both the adherent and detached cell populations. |
| 4. Control for Staining Time | Ensure a consistent incubation time with the crystal violet solution for all plates. | Over-staining can lead to high background, while under-staining will result in a low signal. |
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with the MTT or XTT assay?
A1: Yes, it is possible. Small molecules can sometimes directly reduce the tetrazolium salts used in these assays, leading to a false positive signal of cell viability.[1][2] It is crucial to run a "compound-only" control (this compound in media with the assay reagent but without cells) to check for this interference.
Q2: My MTT results with this compound show an increase in viability at high concentrations. What could be the cause?
A2: This is a strong indication of assay interference. The compound itself might be reducing the MTT, or it could be altering the cellular metabolism in a way that increases the production of reducing equivalents, independent of cell number. Refer to the troubleshooting guide for steps to identify and mitigate this.
Q3: Is the Crystal Violet assay a better alternative when working with this compound?
A3: The Crystal Violet assay can be a good alternative as it is based on a different principle (staining of adherent cells) and is less prone to interference from compounds that affect cellular redox state.[9] However, it is important to be aware of its own limitations, such as the potential for drug-induced cell detachment (see Troubleshooting Guide).
Q4: What other assays can I use to confirm my results with this compound?
A4: To get a comprehensive understanding of the effects of this compound, it is recommended to use orthogonal assays based on different principles. Good alternatives include ATP-based assays (measuring metabolic activity), LDH release assays (measuring membrane integrity/cytotoxicity), and real-time cell analysis systems.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for assessing cell viability in the presence of compounds like this compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Workflow:
MTT Assay Workflow
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
This protocol is for assessing cell viability using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader (450-500 nm)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[11]
-
Add 50 µL of the XTT labeling mixture to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently shake the plate to evenly distribute the color.
-
Read the absorbance between 450-500 nm. A reference wavelength between 630-690 nm can be used to subtract non-specific background absorbance.[12]
Crystal Violet Assay Protocol
This protocol provides a method for quantifying cell viability based on the staining of adherent cells.[13]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570-590 nm)
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the treatment period, carefully aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 100 µL of fixative solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the plates gently with water.
-
Air dry the plates completely.
-
Add 50 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[8]
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes.
-
Read the absorbance at 570-590 nm.[7]
Signaling Pathway
This compound, the active metabolite of Sorafenib, is a multi-kinase inhibitor that targets key signaling pathways involved in cell proliferation and angiogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Anticancer Activity of Sorafenib through Its Combination with a Nitric Oxide Photodelivering β-Cyclodextrin Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. reprocell.com [reprocell.com]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
Refinement of animal models for Sorafenib N-Oxide efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of animal models for Sorafenib N-Oxide efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in efficacy studies?
A1: this compound (SNO) is the primary active metabolite of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy.[1][2] It is formed in the liver through oxidation mediated by the cytochrome P450 enzyme CYP3A4.[1][3] SNO exhibits a similar in vitro potency to the parent drug, Sorafenib, and at steady-state, it can constitute 9-16% of the circulating analytes in plasma.[1] Therefore, when conducting preclinical efficacy studies of Sorafenib, it is crucial to consider the contribution of SNO to the overall therapeutic effect and potential toxicities.
Q2: What is the primary mechanism of action for Sorafenib and this compound?
A2: Sorafenib and its active metabolites, including SNO, function by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis.[1] They target the Raf/MEK/ERK signaling pathway, which is critical for cell proliferation, and also inhibit various receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), thereby suppressing tumor angiogenesis.[1][4][5]
Q3: What are the most common animal models used for this compound efficacy studies?
A3: The most common animal models are xenografts, where human cancer cell lines are implanted into immunodeficient mice. For hepatocellular carcinoma (HCC), frequently used cell lines include Hep3B, PLC/PRF/5, HepG2, and Huh7.[4][6][7] For renal cell carcinoma (RCC), the 786-O cell line is a common choice.[8] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are also increasingly utilized to better predict clinical outcomes.[9][10] Additionally, chemically-induced models, such as the diethylnitrosamine (DEN)-induced rat model for HCC, can be employed to study tumorigenesis in an inflammatory context.[11][12]
Q4: Are there known issues with specific mouse strains in these studies?
A4: Yes, the choice of immunodeficient mouse strain can significantly impact study outcomes. For example, severe combined immunodeficient (SCID) mice have been reported to be hypersensitive to Sorafenib therapy, which can hamper long-term administration due to toxicity.[6] In contrast, nude mice have been shown to have better tolerance to the drug, allowing for more sustained treatment regimens.[6] This is a critical refinement consideration for long-term efficacy and resistance studies.
Q5: Does this compound play a role in drug-drug interactions?
A5: Yes, SNO is a known inhibitor of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[13][14] In fact, studies have shown SNO to be a more potent inhibitor of these enzymes than Sorafenib itself.[13][14] This is significant because co-administration of Sorafenib with other drugs metabolized by these enzymes could lead to altered pharmacokinetics and potential toxicities.
Troubleshooting Guides
Issue 1: High Animal Toxicity and Weight Loss
| Potential Cause | Troubleshooting/Refinement Strategy |
| Mouse Strain Hypersensitivity | SCID mice can exhibit hypersensitivity to Sorafenib.[6] Consider using nude mice, which have demonstrated better tolerance.[6] |
| Drug Formulation/Vehicle | Poor solubility of Sorafenib can lead to inconsistent absorption and toxicity.[15] Ensure the formulation is optimized. The vehicle solution should be well-tolerated (e.g., 10% Transcutol, 10% Cremophor, 80% 0.9% NaCl).[16] |
| Dose and Schedule | The administered dose may be too high. Doses in preclinical models vary (10-60 mg/kg/day).[6][10][16] Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. Consider alternative scheduling if toxicity is observed after several weeks. |
| Underlying Liver Dysfunction in Model | In orthotopic HCC models, pre-existing liver damage can exacerbate drug-induced hepatotoxicity.[17] Monitor liver function tests (e.g., ALT, AST) and adjust dosing as needed. |
Issue 2: Inconsistent Tumor Growth or Lack of Drug Efficacy
| Potential Cause | Troubleshooting/Refinement Strategy |
| Development of Drug Resistance | Acquired resistance is a common issue with Sorafenib, often developing within months.[17] Establish resistance models by continuous drug exposure to understand the mechanisms.[7] Consider combination therapies known to overcome resistance (e.g., with PI3K/AKT/mTOR pathway inhibitors).[5][17] |
| Low Drug Bioavailability | Sorafenib has low aqueous solubility.[15] Verify plasma concentrations of Sorafenib and SNO via pharmacokinetic (PK) analysis to ensure adequate exposure.[16] Consider advanced formulations like lipid-based nanosuspensions to improve bioavailability.[18] |
| Model Selection | The chosen cell line or PDX model may be inherently resistant to Sorafenib. Screen cell lines in vitro for sensitivity prior to in vivo studies. Ensure the model has the appropriate genetic background (e.g., activated Raf/MEK/ERK pathway).[4] |
| Suboptimal Dosing | Insufficient drug exposure will lead to a lack of efficacy. Confirm that the dose used achieves therapeutic concentrations in the plasma and tumor tissue.[10][16] |
Issue 3: Variable Pharmacokinetic (PK) and Pharmacodynamic (PD) Results
| Potential Cause | Troubleshooting/Refinement Strategy |
| Inconsistent Drug Administration | Oral gavage requires consistent technique to ensure the full dose is delivered. Ensure all personnel are properly trained. For long-term studies, verify the stability of the drug in its formulation over time.[19] |
| Metabolic Differences | Inter-animal variation in metabolism (e.g., CYP3A4 activity) can lead to different levels of this compound.[3] Increase the number of animals per group to improve statistical power and account for this variability. |
| Timing of Sample Collection | PK profiles can vary significantly. Collect plasma and tissue samples at consistent and multiple time points post-dosing to accurately determine parameters like Cmax and AUC.[16][20] |
| Assay Variability | Ensure the analytical method (e.g., LC-MS/MS) for quantifying Sorafenib and SNO is fully validated for accuracy, precision, and stability.[3] For PD markers like pERK, ensure tissue is harvested consistently and processed quickly to preserve protein phosphorylation states.[4] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Sorafenib and this compound (SNO)
| Compound | Parameter | Value | Enzyme | Model |
|---|---|---|---|---|
| This compound | Inhibition Constant (Ki) | 15 ± 4 µM | CYP3A4 | Human Liver Microsomes[13] |
| Sorafenib | Inhibition Constant (Ki) | 33 ± 14 µM | CYP3A4 | Human Liver Microsomes[13] |
| This compound | Inhibition Constant (Ki) | 1.8 ± 0.3 µM | CYP2D6 | Human Liver Microsomes[14] |
| Sorafenib | Inhibition Constant (Ki) | 34 ± 11 µM | CYP2D6 | Human Liver Microsomes[14] |
| this compound | Plasma Composition | 9 - 16% of analytes | - | Human Plasma (steady-state)[1][3] |
Table 2: Common Dosing in Preclinical HCC Xenograft Models
| Compound | Dose | Route | Animal Model | Reference |
|---|---|---|---|---|
| Sorafenib | 30 - 60 mg/kg/day | Oral | Nude Mice (Hep3B Xenograft) | [6] |
| Sorafenib | 10 mg/kg/day | Oral | Rat (DEN-induced HCC) | [11] |
| Sorafenib | 30 mg/kg/day | Oral | BALB/c Nude Mice (PDX) | [10][16] |
| Regorafenib | 10 mg/kg/day | Oral | BALB/c Nude Mice (PDX) |[10][16] |
Experimental Protocols
Protocol 1: Orthotopic HCC Xenograft Efficacy Study
-
Cell Culture: Culture human HCC cells (e.g., Hep3B) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 6-8 week old male nude mice.
-
Tumor Implantation: Anesthetize the mouse and expose the liver via a subcostal incision. Inject 1x10^6 Hep3B cells in 20-30 µL of PBS/Matrigel into the left lobe of the liver. Suture the incision.
-
Tumor Monitoring: Monitor tumor growth via imaging (e.g., ultrasound) or by measuring a secreted biomarker if the cell line is engineered to produce one (e.g., β-hCG).[6]
-
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize animals into treatment groups (e.g., Vehicle control, Sorafenib 30 mg/kg).
-
Drug Administration: Administer Sorafenib or vehicle daily via oral gavage for a specified period (e.g., 21 days).[16] Monitor animal body weight and health status twice weekly.
-
Endpoint Analysis: At the end of the study, measure final tumor volume and weight. Tissues can be collected for pharmacodynamic analysis (e.g., Western blot for pERK, immunohistochemistry for CD34 to assess microvessel density).[4]
Protocol 2: Pharmacokinetic (PK) Analysis
-
Animal Model & Dosing: Use non-tumor-bearing mice or rats to avoid confounding factors from the tumor. Administer a single dose of Sorafenib via oral gavage.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).[20] Place samples in heparinized tubes.
-
Plasma Preparation: Centrifuge blood at ~3000 x g for 10 minutes. Collect the plasma supernatant and store at -80°C until analysis.[19]
-
Sample Analysis: Quantify the concentrations of Sorafenib and this compound in the plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][21]
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using non-compartmental analysis software.[16]
Visualizations
Caption: Metabolic conversion of Sorafenib to its active metabolite.
Caption: Key signaling pathways inhibited by Sorafenib/SNO.
Caption: Typical experimental workflow for an in vivo efficacy study.
References
- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Resistance-like Phenotype to Sorafenib by Human Hepatocellular Carcinoma Cells Is Reversible and Can Be Delayed by Metronomic UFT Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alternative Formulations of Sorafenib for Use in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of the Anti-Proliferative Effects of Sorafenib and its Active Metabolite, Sorafenib N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the multi-kinase inhibitor Sorafenib and its primary metabolite, Sorafenib N-oxide. The information presented is collated from experimental data to assist researchers in understanding the relative potency and mechanisms of action of these two compounds.
Introduction
Sorafenib is an established oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma (HCC). It exerts its anti-tumor effects by targeting several key signaling pathways involved in tumor cell proliferation and angiogenesis, including the Raf/MEK/ERK pathway, and receptor tyrosine kinases such as VEGFR and PDGFR. In the body, Sorafenib is metabolized, primarily by CYP3A4, into several metabolites, with this compound being the main circulating active metabolite. Understanding the anti-proliferative capacity of this compound is crucial for a comprehensive understanding of Sorafenib's overall efficacy and pharmacological profile.
Comparative Anti-Proliferative Activity
Direct comparative studies on the anti-proliferative effects of Sorafenib and this compound in hepatocellular carcinoma cell lines are limited in publicly available literature. However, research in other cancer types, particularly acute myeloid leukemia (AML), provides valuable insights into their relative potencies.
One study directly compared the in vitro activity of Sorafenib and this compound in AML cells, revealing that this compound is slightly more potent against the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD), a common mutation in AML. Furthermore, it has been noted that this compound possesses an in vitro potency that is comparable to its parent compound, Sorafenib.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of Sorafenib and this compound in various cancer cell lines. It is important to note the absence of a direct head-to-head comparison in HCC cell lines within a single study.
Table 1: Comparative Activity of Sorafenib and this compound in AML
| Compound | Target | Assay | Kd (nmol/L) | Cell Line | IC50 |
| Sorafenib | FLT3-ITD | Binding Assay | 94 | MV4-11 | Not explicitly stated in the comparative context |
| This compound | FLT3-ITD | Binding Assay | 70 | MV4-11 | 25.8 nM |
| This compound | Wild-type FLT3 | Proliferation Assay | - | Various | 3.9-13.3 µM |
Kd (dissociation constant) is a measure of binding affinity. A lower Kd indicates a higher binding affinity.
Table 2: Reported IC50 Values for Sorafenib in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HepG2 | 4.5 | [2] |
| PLC/PRF/5 | 6.3 | [2] |
| Huh-7 | ~6 | [3] |
| HepG2 | 10.9 | [4] |
Note: These values are from different studies and experimental conditions may vary.
Signaling Pathways and Mechanism of Action
Both Sorafenib and this compound exert their anti-proliferative effects by inhibiting key signaling pathways involved in cancer cell growth and survival. The primary target for both compounds is the Raf/MEK/ERK signaling cascade. Additionally, they inhibit various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.
A study in breast cancer cells indicated that both Sorafenib and its major metabolites, including this compound, impair MEK/ERK signaling.[5] This suggests a conserved mechanism of action between the parent drug and its active metabolite.
Below is a simplified representation of the primary signaling pathway inhibited by Sorafenib and this compound.
References
- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Head-to-Head Comparison of Sorafenib and its N-Oxide Metabolite: A Data-Driven Guide
A comprehensive review of existing literature reveals a notable gap in direct in vivo comparative studies between the multi-kinase inhibitor Sorafenib and its primary metabolite, Sorafenib N-oxide. While in vitro data suggests comparable activity, the absence of in vivo studies involving the direct administration of this compound prevents a conclusive head-to-head comparison of their efficacy, pharmacokinetics, and toxicity profiles in a living organism.
Sorafenib is a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] In the body, it is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form this compound, which is the main circulating metabolite.[2][3] This metabolite has demonstrated similar in vitro potency to the parent drug, Sorafenib.[2][3] However, a thorough understanding of its in vivo behavior, including its independent anti-tumor activity, stability, and potential for conversion back to Sorafenib, remains largely unexplored in published research.
This guide synthesizes the available data to provide a foundational understanding of Sorafenib and its N-oxide metabolite, highlighting the current limitations in conducting a direct in vivo comparison.
Metabolism and Pharmacokinetics: What We Know
Following oral administration, Sorafenib is absorbed and undergoes metabolism, primarily in the liver. The formation of this compound is a key step in its biotransformation.[2]
Caption: Metabolic pathway of Sorafenib to its N-oxide metabolite.
Pharmacokinetic studies in humans have shown that this compound constitutes approximately 9-16% of the circulating analytes at steady-state after Sorafenib administration.[3] While pharmacokinetic data for the N-oxide metabolite exists in the context of it being a product of Sorafenib metabolism, there is no available data from studies where this compound was administered directly in vivo.
In Vitro Activity: A Glimmer of Potential
In vitro studies have been the primary source of information regarding the activity of this compound. These studies suggest that the N-oxide metabolite retains a pharmacological activity that is comparable to that of Sorafenib. For instance, it has been shown to inhibit the FMS-like tyrosine kinase 3 (FLT3) with a similar potency to Sorafenib.[4] Furthermore, this compound has been identified as an inhibitor of CYP3A4, the very enzyme responsible for its formation, suggesting a potential for drug-drug interactions.[5]
The In Vivo Data Gap: Unanswered Questions
The critical missing piece in a direct comparison is the lack of in vivo studies involving the administration of this compound. Such studies would be essential to answer key questions, including:
-
Antitumor Efficacy: How does the antitumor activity of directly administered this compound compare to that of Sorafenib in various cancer models?
-
Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound when administered as a standalone agent?
-
Toxicity Profile: Does this compound have a different toxicity profile compared to Sorafenib in vivo?
-
Metabolic Stability: To what extent is this compound stable in vivo, and is there significant back-conversion to Sorafenib?
Without this crucial in vivo data, any comparison remains speculative and based on extrapolations from in vitro findings.
Experimental Protocols: A Look at Sorafenib Administration
While a protocol for the in vivo administration of this compound is not available due to the lack of studies, established protocols for Sorafenib administration in animal models, such as mice, are well-documented. These typically involve oral gavage of a Sorafenib suspension.
Example Protocol for Oral Administration of Sorafenib in Mice:
-
Formulation: Sorafenib is often formulated in a vehicle suitable for oral administration, such as a mixture of Cremophor EL, ethanol, and water.
-
Dosing: The dosage can vary depending on the study design and tumor model, with a common dose being around 30 mg/kg body weight.
-
Administration: The formulation is administered to mice using oral gavage.
-
Monitoring: Animals are monitored for tumor growth, body weight changes, and any signs of toxicity.
Caption: A generalized experimental workflow for in vivo studies of Sorafenib.
Conclusion and Future Directions
References
Comparative Analysis of Sorafenib Antibody Cross-Reactivity with Sorafenib N-Oxide
A guide for researchers on antibody specificity in pharmacokinetic and pharmacodynamic studies
For researchers and drug development professionals, the specificity of antibodies used in immunoassays is paramount for accurate quantification of therapeutic agents and their metabolites. This guide provides a comparative analysis of the cross-reactivity of Sorafenib antibodies with its major active metabolite, Sorafenib N-Oxide, supported by experimental data and detailed protocols.
Sorafenib is a multikinase inhibitor used in the treatment of various cancers.[1][2][3] Its primary metabolite, this compound, is formed through CYP3A4-mediated metabolism and also exhibits biological activity.[4][5][6] Therefore, distinguishing between the parent drug and its metabolite is crucial for precise therapeutic drug monitoring and pharmacokinetic studies. This guide focuses on the performance of a specific anti-sorafenib antibody and its low cross-reactivity with this compound.
Cross-Reactivity Data
A competitive enzyme-linked immunosorbent assay (ELISA) was developed to specifically measure Sorafenib concentrations in human serum. The assay demonstrated minimal cross-reactivity with this compound, ensuring high specificity for the parent compound.[4][7] The cross-reactivity of the anti-Sorafenib antibody with various related compounds is summarized in the table below.
| Compound | Cross-Reactivity (%) |
| Sorafenib | 100 |
| This compound | 2.5 |
| Regorafenib | 83.3 |
| 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (AMPC) | 100.0 |
| Enzalutamide | 0.44 |
| 4-phenoxypyridine | Not Detectable |
Table 1: Cross-reactivity of a specific anti-Sorafenib antibody with this compound and other related compounds. The data indicates a high specificity of the antibody for Sorafenib, with only a 2.5% cross-reactivity with its major metabolite, this compound.[4]
Experimental Protocol: Competitive ELISA for Sorafenib Quantification
The following protocol is based on the methodology described for the development of a specific anti-Sorafenib antibody.[4][7]
Objective: To quantify the concentration of Sorafenib in a sample and determine the cross-reactivity of the anti-Sorafenib antibody with other compounds like this compound.
Principle: This is a competitive ELISA where free Sorafenib in the sample competes with a fixed amount of Sorafenib conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) for binding to a limited amount of anti-Sorafenib antibody coated on a microtiter plate. The amount of enzyme-conjugated Sorafenib that binds to the antibody is inversely proportional to the concentration of free Sorafenib in the sample.
Materials:
-
Anti-Sorafenib antibody-coated 96-well microtiter plate
-
Sorafenib standard solutions
-
Test samples (e.g., serum)
-
Sorafenib-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature.
-
Standard and Sample Addition: Add 50 µL of standard solutions and test samples to the appropriate wells of the anti-Sorafenib antibody-coated microtiter plate.
-
Competitive Reaction: Add 50 µL of Sorafenib-HRP conjugate to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of substrate solution to each well.
-
Incubation: Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The concentration of Sorafenib in the samples is determined by comparing their absorbance to the standard curve. Cross-reactivity is calculated as the ratio of the concentration of Sorafenib to the concentration of the cross-reacting compound that produces a 50% inhibition of the maximum signal.
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the biological context of Sorafenib's action, the following diagrams are provided.
Caption: Workflow of the competitive ELISA for Sorafenib quantification.
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
Conclusion
The availability of highly specific antibodies against Sorafenib with minimal cross-reactivity to its active metabolite, this compound, is essential for accurate clinical and research applications. The competitive ELISA method detailed here provides a reliable tool for distinguishing between the parent drug and its metabolite, thereby enabling precise pharmacokinetic profiling and therapeutic drug monitoring. This level of specificity is critical for optimizing dosing regimens and understanding the individual contributions of Sorafenib and this compound to the overall therapeutic effect and potential toxicities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantification of Sorafenib in Human Serum by Competitive Enzyme-Linked Immunosorbent Assay [jstage.jst.go.jp]
- 5. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Quantification of Sorafenib in Human Serum by Competitive Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Sorafenib and its Active Metabolite, Sorafenib N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the pharmacokinetic profiles of the multi-kinase inhibitor Sorafenib and its principal active metabolite, Sorafenib N-Oxide. The following sections present a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and detailed methodologies.
Executive Summary
Sorafenib, an oral anti-cancer agent, undergoes extensive metabolism primarily in the liver, with this compound being its main circulating active metabolite.[1][2][3] This metabolite is formed through oxidation mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3] While both compounds exhibit similar in vitro potency, their pharmacokinetic profiles differ significantly due to their distinct formation and disposition pathways.[1][3] Sorafenib displays variable absorption and a relatively long half-life, while this compound's presence in plasma is dependent on the metabolism of the parent drug.[1][2][3] This guide will delve into the specifics of these differences, providing valuable insights for preclinical and clinical research.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Sorafenib and this compound observed in preclinical studies. It is important to note that the data for this compound is derived from studies where Sorafenib was administered, and thus reflects its profile as a metabolite.
Table 1: Pharmacokinetic Parameters of Sorafenib in Rats Following a Single Oral Administration.
| Parameter | Value | Reference |
| Dose (mg/kg) | 50 | [2][4] |
| Cmax (ng/mL) | 2820 - 6670 | [2] |
| Tmax (h) | 2.82 - 6.67 | [2] |
| AUC0-t (ng·h/mL) | Varies significantly | [2][4] |
| t1/2 (h) | 6.83 - 14.12 | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Administration of Sorafenib.
| Parameter | Value | Reference |
| Parent Drug Dose (mg/kg) | 100 | [1] |
| Cmax (µg/mL) | ~1.5 (Increased with morphine co-administration) | [1] |
| AUC0-t (µg·h/mL) | Increased with morphine co-administration | [1] |
Note: Direct pharmacokinetic data for orally administered this compound is limited. The provided data is from a study investigating drug-drug interactions with morphine, where Sorafenib was the administered drug.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental design for assessing the pharmacokinetic profiles of Sorafenib and its metabolite, this compound, following oral administration to rats.
a. Animal Model:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, weighing 200-250g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Fasting overnight before drug administration is a standard practice.[2]
b. Drug Administration:
-
Sorafenib is suspended in a suitable vehicle, such as a mixture of 10% Dimethyl sulfoxide (DMSO).[1]
-
The drug is administered orally via gavage at a specific dose (e.g., 50 mg/kg or 100 mg/kg).[1][2][4][5]
c. Sample Collection:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.[2]
-
Blood is collected into heparinized tubes and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.[2]
Analytical Method: LC-MS/MS for Quantification of Sorafenib and this compound
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Sorafenib and this compound in plasma samples.
a. Sample Preparation:
-
Protein precipitation is a common method for extracting the analytes from plasma.[6]
-
A small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent like acetonitrile containing an internal standard (e.g., deuterated Sorafenib).[6]
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is then transferred for LC-MS/MS analysis.[6]
b. Chromatographic Conditions:
-
A C18 reverse-phase column is typically used for separation.
-
The mobile phase often consists of a gradient of acetonitrile and water with a modifier like formic acid.
-
The flow rate is optimized for efficient separation.
c. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for Sorafenib, this compound, and the internal standard are monitored for quantification.[6]
-
The method is validated for linearity, accuracy, precision, and stability.[6]
Mandatory Visualization
Sorafenib Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by Sorafenib, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and the RAF-MEK-ERK pathways, which are crucial for tumor angiogenesis and proliferation.
Caption: Sorafenib and this compound inhibit VEGFR and RAF kinases.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps involved in a typical preclinical pharmacokinetic study of Sorafenib.
Caption: Workflow for a preclinical pharmacokinetic study of Sorafenib.
Conclusion
This comparative guide highlights the key pharmacokinetic characteristics of Sorafenib and its active metabolite, this compound. While Sorafenib's profile as a parent drug is well-documented, the data for this compound is primarily in the context of its formation from Sorafenib. Understanding the interplay between these two compounds is crucial for optimizing therapeutic strategies and managing potential drug-drug interactions. The provided experimental protocols and visualizations serve as a valuable resource for researchers in the field of oncology and drug development. Further studies focusing on the direct administration of this compound would provide a more complete and direct comparison of their pharmacokinetic profiles.
References
- 1. Pharmacokinetic Drug Interaction Study of Sorafenib and Morphine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Baicalin Enhanced Oral Bioavailability of Sorafenib in Rats by Inducing Intestine Absorption [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. Baicalin Enhanced Oral Bioavailability of Sorafenib in Rats by Inducing Intestine Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of CYP3A4 in Sorafenib N-Oxide Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic pathways involved in the metabolic formation of Sorafenib N-oxide, a principal and pharmacologically active metabolite of the multi-kinase inhibitor Sorafenib. Through an objective analysis of experimental data, this document validates the critical and predominant role of Cytochrome P450 3A4 (CYP3A4) in this biotransformation process, contrasting its activity with other potential enzymatic contributors.
Executive Summary
Sorafenib is a key therapeutic agent in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its metabolism is a crucial determinant of its efficacy and potential for drug-drug interactions. The formation of this compound is a primary metabolic pathway, and understanding the enzymes responsible is paramount for predicting drug behavior and ensuring patient safety. Overwhelming evidence from in vitro studies demonstrates that CYP3A4 is almost exclusively responsible for the N-oxidation of Sorafenib. Other cytochrome P450 enzymes and flavin-containing monooxygenases show negligible to no activity in this specific metabolic reaction.
Comparative Analysis of Enzyme Activity
In vitro studies utilizing a panel of recombinant human CYP enzymes have unequivocally identified CYP3A4 as the primary catalyst for this compound formation.[1] When Sorafenib was incubated with various individual CYP isoforms, only CYP3A4 produced the N-oxide metabolite in significant amounts.[1]
| Enzyme | Relative Activity in this compound Formation | Reference |
| CYP3A4 | Major Catalyst | [1][2][3] |
| CYP1A1 | Inactive | [1] |
| CYP1A2 | Inactive | [1] |
| CYP2C8 | Inactive | [1] |
| CYP2C9 | Inactive | [1] |
| CYP2C19 | Inactive | [1] |
| CYP2D6 | Inactive | [1] |
| CYP3A5 | ~5% of CYP3A4 activity | [3] |
| Flavin-containing Monooxygenases (FMOs) | Inactive | [3] |
The data clearly indicates that while CYP3A5 exhibits a minor contribution, its role is insignificant compared to the high catalytic efficiency of CYP3A4.[3] Studies with human liver microsomes further substantiate these findings, showing a strong correlation between the rate of this compound formation and CYP3A4 activity, as measured by midazolam 1'-hydroxylation (a specific CYP3A4 probe).[3]
Kinetic Parameters of Sorafenib N-Oxidation
Kinetic studies in human liver microsomes (HLMs) have been conducted to determine the enzyme affinity (Km) and maximum velocity (Vmax) for this compound formation. These parameters are crucial for predicting the in vivo metabolism of Sorafenib.
| Microsome Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Pooled Normal Human Liver Microsomes (NHLMs) | 19.39 ± 1.13 | 184.61 ± 2.14 | 9.52 | [4] |
| Pooled Tumor Human Liver Microsomes (THLMs) | 13.18 ± 1.15 | 7.25 ± 0.19 | 0.55 | [4] |
These findings highlight a significant decrease in the metabolic capacity of liver tumor tissues compared to normal liver tissue, which has important implications for Sorafenib efficacy in hepatocellular carcinoma patients.[4]
Experimental Protocols
In Vitro Metabolism of Sorafenib using Human Liver Microsomes
This experiment is designed to assess the rate of this compound formation in a preparation of human liver enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Sorafenib
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., [2H3, 13C]-Sorafenib)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Sorafenib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), potassium phosphate buffer, and the NADPH regenerating system at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Sorafenib to the pre-incubated mixture. The final concentration of Sorafenib can be varied to determine kinetic parameters (e.g., 1-100 µM).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to precipitate the proteins.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
Recombinant CYP Enzyme Assay for Sorafenib N-Oxidation
This assay identifies which specific CYP enzyme is responsible for the metabolism of Sorafenib to its N-oxide.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
Sorafenib
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH
-
Control incubations (without NADPH or with heat-inactivated enzymes)
Procedure:
-
Follow a similar procedure to the human liver microsome assay, but replace the HLMs with individual recombinant CYP enzymes.
-
Incubate each recombinant CYP enzyme with Sorafenib and NADPH.
-
Include appropriate controls to ensure the observed metabolism is enzyme- and cofactor-dependent.
-
Analyze the formation of this compound in each incubation to determine the activity of each specific CYP isoform.
Chemical Inhibition of Sorafenib Metabolism
This experiment uses a specific chemical inhibitor to confirm the role of a particular enzyme in Sorafenib metabolism.
Materials:
-
Human liver microsomes
-
Sorafenib
-
Ketoconazole (a potent and specific inhibitor of CYP3A4)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH
Procedure:
-
Pre-incubate human liver microsomes with various concentrations of Ketoconazole (or a vehicle control) at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the metabolic reaction by adding Sorafenib and NADPH.
-
After incubation, terminate the reaction and analyze for this compound formation as described previously.
-
A significant decrease in the formation of this compound in the presence of Ketoconazole confirms the primary role of CYP3A4.[3]
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the metabolic process and the experimental approach, the following diagrams are provided.
Caption: Metabolic pathways of Sorafenib.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The experimental data presented in this guide conclusively validates the primary and indispensable role of CYP3A4 in the formation of this compound. While other enzymes may be involved in the broader metabolism of Sorafenib, the N-oxidation pathway is dominated by the activity of CYP3A4. This knowledge is fundamental for drug development professionals in predicting and managing potential drug-drug interactions involving Sorafenib and for clinicians in optimizing therapeutic outcomes for patients. The provided experimental protocols offer a framework for researchers to further investigate the metabolism of Sorafenib and other kinase inhibitors.
References
Comparative Analysis of Sorafenib N-Oxide and Other Kinase Inhibitors: A Potency Guide
This guide provides a detailed comparison of the potency of Sorafenib N-oxide, the primary active metabolite of Sorafenib, against its parent drug and other clinically relevant multi-kinase inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Introduction to Sorafenib and its N-oxide Metabolite
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma (HCC).[1] It functions by inhibiting a range of kinases involved in tumor progression and angiogenesis, including RAF kinases (RAF-1, B-RAF) and receptor tyrosine kinases such as VEGFR, PDGFR, FLT3, and c-KIT.[1][2] Following administration, Sorafenib is metabolized in the body, primarily by the CYP3A4 enzyme, to form several metabolites.[1] The main circulating metabolite, this compound, is pharmacologically active and exhibits a potency comparable to that of the parent compound against certain kinases.[1]
Quantitative Potency Comparison
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro. Other important metrics include the dissociation constant (Kd) and the inhibition constant (Ki), which measure the binding affinity between the inhibitor and the enzyme.[3]
The following tables summarize the available quantitative data for this compound and Sorafenib against a panel of key kinases. For a broader context, clinical and preclinical efficacy comparisons with other multi-kinase inhibitors, Regorafenib and Lenvatinib, are also discussed.
Table 1: In Vitro Potency of this compound vs. Sorafenib
| Inhibitor | Target Kinase / Cell Line | Potency Metric | Value | Reference(s) |
| This compound | FLT3-ITD | Kd | 70 nM | [4][5] |
| MV4-11 (AML Cells with FLT3-ITD) | IC50 | 25.8 nM | [4][5] | |
| AML Cells (Wild-Type FLT3) | IC50 | 3.9 - 13.3 µM | [4][5] | |
| CYP3A4 (Metabolizing Enzyme) | Ki | 15 µM | [6] | |
| Sorafenib | FLT3-ITD | Kd | 94 nM | [4] |
| Raf-1 | IC50 | 6 nM | [2] | |
| B-Raf | IC50 | 22 nM | [2] | |
| B-Raf (V599E mutant) | IC50 | 38 nM | [2] | |
| VEGFR-2 | IC50 | 90 nM | [2] | |
| VEGFR-3 | IC50 | 20 nM | [2] | |
| PDGFR-β | IC50 | 57 nM | [2] | |
| Flt-3 | IC50 | 59 nM | [2] | |
| c-KIT | IC50 | 68 nM | [2] | |
| HepG2 (HCC Cells) | IC50 | ~7.1 µM | [7] | |
| Huh7 (HCC Cells) | IC50 | ~11.0 µM | [7] |
-
Analysis: The data indicates that this compound is slightly more potent than Sorafenib against FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver in certain types of acute myeloid leukemia (AML).[4] This is demonstrated by its lower Kd value (70 nM vs. 94 nM) and its potent inhibition of proliferation in AML cells expressing FLT3-ITD (IC50 = 25.8 nM).[4][5] In contrast, Sorafenib shows broad and potent activity against the RAF/MEK/ERK pathway kinases and key angiogenic receptors like VEGFR and PDGFR.[2]
Comparison with Other Kinase Inhibitors
Sorafenib vs. Regorafenib
Regorafenib is structurally similar to Sorafenib and is often used as a second-line treatment for HCC in patients who have progressed on Sorafenib.[8][9] Preclinical studies have shown that Regorafenib has a more potent pharmacological activity and higher inhibition potency than Sorafenib in vitro.[10][11] In vivo, Regorafenib demonstrated stronger antitumor and antiangiogenic effects.[8] Clinically, the sequential use of Sorafenib followed by Regorafenib has been shown to improve overall survival.[9][12]
Sorafenib vs. Lenvatinib
Lenvatinib is another multi-kinase inhibitor used as a first-line treatment for unresectable HCC.[13] Multiple real-world studies and meta-analyses have concluded that Lenvatinib demonstrates superior efficacy compared to Sorafenib.[14][15] Lenvatinib treatment has resulted in better overall survival (OS), longer progression-free survival (PFS), and higher objective response rates (ORR) and disease control rates (DCR) in patients with advanced HCC.[15][16][17] A distinguishing feature of Lenvatinib is its potent activity against fibroblast growth factor receptors (FGFR1-4), in addition to inhibiting VEGFR and other kinases.[17]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a generalized workflow for an in vitro kinase assay.
References
- 1. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sapphire North America [sapphire-usa.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regorafenib Improves Survival in Patients With Hepatocellular Carcinoma Progressing on Sorafenib - The ASCO Post [ascopost.com]
- 10. Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preclinical-comparison-of-regorafenib-and-sorafenib-efficacy-for-hepatocellular-carcinoma-using-multimodality-molecular-imaging - Ask this paper | Bohrium [bohrium.com]
- 12. onclive.com [onclive.com]
- 13. drugs.com [drugs.com]
- 14. medjournal360.com [medjournal360.com]
- 15. Efficacy and safety comparison between Lenvatinib and Sorafenib in hepatocellular carcinoma treatment: a systematic review and meta-analysis of real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Real-World Lenvatinib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: A Propensity Score Matching Analysis [frontiersin.org]
- 17. Efficacy and safety of lenvatinib versus sorafenib in first-line treatment of advanced hepatocellular carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Sorafenib N-Oxide Levels in Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sorafenib and its primary active metabolite, Sorafenib N-oxide, to assess the clinical relevance of monitoring their respective levels in patients undergoing cancer therapy. The information presented herein is supported by experimental data from peer-reviewed studies and aims to facilitate a deeper understanding of their pharmacokinetics, clinical activity, and implications for therapeutic drug monitoring.
Comparative Pharmacokinetics and Clinical Activity
Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2][3] It undergoes hepatic metabolism, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UGT1A9.[1][4][5][6] The main circulating metabolite, this compound (M2), is formed via CYP3A4-mediated oxidation and exhibits a similar in vitro potency to the parent drug.[1][7][8][9] At steady-state, this compound constitutes approximately 9-16% of the circulating analytes.[1][8][10]
The significant inter-individual variability in Sorafenib exposure and the comparable activity of its N-oxide metabolite underscore the potential clinical utility of therapeutic drug monitoring (TDM) for both compounds to optimize efficacy and minimize toxicity.[1][7][11]
Table 1: Pharmacokinetic Parameters of Sorafenib and this compound
| Parameter | Sorafenib | This compound | Source |
| Primary Metabolizing Enzyme | CYP3A4, UGT1A9 | Further metabolized | [1][5][6] |
| Relative Plasma Concentration | ~70-85% of circulating analytes | ~9-17% of circulating analytes | [7] |
| Mean Elimination Half-life (t½) | ~20-48 hours | Data not consistently reported | [1][4] |
| Time to Peak Plasma Conc. (Tmax) | ~2-12 hours | Data not consistently reported | [1] |
| Steady-State Achievement | ~7 days | ~7 days | [4] |
| In Vitro Potency | Potent inhibitor of RAF, VEGFR, PDGFR, etc. | Similar potency to Sorafenib | [1][7][8] |
Table 2: Clinical Observations Related to Sorafenib and this compound Levels
| Finding | Associated Analyte(s) | Clinical Implication | Source |
| Higher AUC associated with Grade ≥3 toxicity | Sorafenib | Monitoring may help predict and manage adverse effects. | [12] |
| Higher AUCN-oxide and AUC ratio (N-oxide/Sorafenib) | This compound | Significantly higher in patients requiring dose reduction/withdrawal due to adverse effects. | [13] |
| AUCN-oxide ≤ 2.0 µg∙day/mL | This compound | Associated with significantly longer progression-free survival in HCC patients. | [12][13] |
| Improved overall survival | Sorafenib | Observed in patients with a maximum concentration (Cmax) ≥4.78 µg/mL. | [11] |
Signaling Pathways and Metabolism
Sorafenib and its active metabolites, including this compound, exert their anti-tumor effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis.[1] Key targets include the RAF/MEK/ERK signaling pathway (MAPK pathway), as well as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][4]
Experimental Protocols
Accurate quantification of Sorafenib and this compound in patient plasma is crucial for clinical assessment. The most common method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[7][14][15][16]
Protocol: Quantification of Sorafenib and this compound in Human Plasma via LC-MS/MS
-
Sample Preparation:
-
Thaw frozen human plasma samples (-70°C) on ice.[7]
-
To a 50 µL plasma aliquot, add an internal standard (e.g., [²H₃¹³C]-sorafenib).[7][14]
-
Perform protein precipitation by adding 300-500 µL of acetonitrile.[14][16]
-
Vortex the mixture for approximately 2 minutes.[16]
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Transfer the supernatant to an autosampler vial for analysis.[16]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Sorafenib, this compound, and the internal standard.[7]
-
Example Transitions: Sorafenib (m/z 465.1 → 252.0), this compound (m/z 481.0 → 286.0).[7]
-
-
-
Quantification:
-
Generate calibration curves by spiking blank human plasma with known concentrations of Sorafenib and this compound.[7][15]
-
Typical linear range for Sorafenib: 50 to 10,000 ng/mL.[7][15]
-
Typical linear range for this compound: 10 to 2,500 ng/mL.[7][15]
-
Calculate analyte concentrations in patient samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.
-
Alternative Considerations & Future Directions
While Sorafenib has been a cornerstone of therapy for HCC and RCC, the landscape is evolving. Other tyrosine kinase inhibitors (TKIs) like Lenvatinib, Cabozantinib, and Regorafenib are used as first or second-line treatments.[2][11] Furthermore, combination therapies involving immune checkpoint inhibitors are becoming standard in many cases.[2][17]
The clinical relevance of this compound suggests that for patients still receiving Sorafenib, TDM that includes this active metabolite could be a valuable tool. Studies have indicated that monitoring N-oxide levels, particularly the ratio to the parent drug, may help predict which patients are at a higher risk for adverse events, allowing for pre-emptive dose adjustments.[12][13] This personalized approach could extend the duration of therapy for patients who benefit, improving overall outcomes.[12][13] Further research is warranted to establish definitive therapeutic windows for both Sorafenib and this compound to formalize their roles in routine clinical practice.
References
- 1. ClinPGx [clinpgx.org]
- 2. SORAfenib Monograph for Professionals - Drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 7. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Drug Monitoring of Sorafenib and... | F1000Research [f1000research.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Monitoring Serum Levels of Sorafenib and Its N-Oxide Is Essential for Long-Term Sorafenib Treatment of Patients with Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
- 15. Quantitation of sorafenib and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 17. Is the era of sorafenib over? A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sorafenib N-Oxide: A Procedural Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Sorafenib N-Oxide, ensuring laboratory safety and regulatory compliance.
This compound, an active metabolite of the kinase inhibitor Sorafenib, requires careful handling and disposal due to its cytotoxic potential. Although some safety data sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), its relationship to a potent chemotherapeutic agent necessitates treating it with the caution afforded to hazardous drugs.[1][2][3] Adherence to established guidelines for chemotherapeutic and hazardous waste is paramount to protect laboratory personnel and the environment.
Waste Categorization and Segregation
Proper disposal begins with the correct classification and segregation of waste contaminated with this compound. Waste is generally categorized as either "trace" or "bulk" chemotherapeutic waste, a distinction crucial for determining the appropriate disposal pathway.[4][5]
| Waste Category | Description | Examples | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," containing less than 3% by weight of the original substance.[4][6] | Empty vials, used personal protective equipment (PPE) such as gloves and gowns, contaminated labware (e.g., pipette tips, petri dishes), and absorbent pads with minimal residue.[4][5] | Yellow sharps or waste containers labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[4][5][6] |
| Bulk Chemotherapy Waste | Items containing more than 3% by weight of the original substance, visibly contaminated materials, or unused quantities of the drug.[4][5] | Unused or expired this compound, grossly contaminated PPE, spill cleanup materials, and full or partially full vials.[5] | Black hazardous waste containers labeled "HAZARDOUS DRUG WASTE" or as required by local regulations.[4][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure is based on general guidelines for handling hazardous and chemotherapeutic agents.[7][8][9]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes double gloving, a disposable gown, and eye protection.
2. Waste Segregation at the Point of Generation:
-
Immediately segregate waste into the appropriate trace or bulk containers as described in the table above.[5][6]
-
Do not mix chemotherapeutic waste with other waste streams.
3. Container Management:
-
Use designated, color-coded, and properly labeled containers for trace and bulk waste.[4][5][6][7]
-
Containers should be leak-proof, puncture-resistant (for sharps), and have a secure lid.[7]
-
Do not overfill containers. Seal them when they are three-quarters full.[7]
4. Storage of Waste:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[7]
-
The storage area should be clearly marked with a "HAZARDOUS DRUG WASTE" sign.
5. Spill Management:
-
In the event of a spill, use a chemotherapy spill kit.
-
All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.[5]
6. Final Disposal:
-
All this compound waste, both trace and bulk, must be disposed of through a licensed hazardous waste contractor.[7][10]
-
The primary method of disposal for chemotherapeutic waste is incineration to ensure complete destruction of the active compounds.[4][6]
-
Never dispose of this compound waste down the drain or in the regular trash.[11]
-
Comply with all federal, state, and local regulations for hazardous waste disposal.[7][9]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risk to personnel and the environment. Always consult your institution's specific safety protocols and waste management plan.
References
- 1. Sorafenib N -oxide, 583840-03-3, SMB01404, High-Purity, Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. danielshealth.com [danielshealth.com]
- 7. osha.gov [osha.gov]
- 8. ph.health.mil [ph.health.mil]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. Regulated Medical and Chemotherapeutic Waste | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Navigating the Safe Handling of Sorafenib N-Oxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Sorafenib N-Oxide. Although some safety data sheets (SDS) may not classify this active metabolite of the kinase inhibitor Sorafenib as hazardous under the Globally Harmonized System (GHS), its cytotoxic nature and relationship to a potent parent compound necessitate stringent handling protocols. This guide provides essential, step-by-step safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The disposable nature eliminates the risk of cross-contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powder form outside of a containment device to prevent inhalation of aerosolized particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational workflow minimizes the risk of accidental exposure and ensures the integrity of the research.
A crucial aspect of the operational plan is to conduct all manipulations of this compound powder within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device. This engineering control is fundamental to preventing the generation and spread of hazardous aerosols.
For detailed procedural guidance, a workflow diagram illustrating the key stages of handling this compound is provided below.
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous cytotoxic waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), plasticware, and other solid materials contaminated with this compound must be placed in a designated, sealed, and clearly labeled hazardous waste container. This container should be yellow and marked with the cytotoxic symbol.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Final Disposal: All hazardous waste containers should be collected and disposed of by a certified hazardous waste management service in accordance with local, state, and federal regulations.
The logical relationship for waste disposal is visualized in the following diagram.
Caption: Logical flow for this compound waste disposal.
By implementing these comprehensive safety and handling procedures, research institutions can build a foundation of trust and safety, ensuring that their valuable work in drug development is conducted with the highest standards of care for their personnel and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
